Technical Documentation Center

(R)-octahydropyrazino[2,1-c][1,4]oxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-octahydropyrazino[2,1-c][1,4]oxazine
  • CAS: 1126432-04-9; 508241-14-3

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of (R)-Octahydropyrazino[2,1-c][1,4]oxazine

[1] Executive Summary (R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS: 508241-14-3) represents a privileged bicyclic scaffold in modern medicinal chemistry.[1] Characterized by a fused piperazine-morpholine system, this sa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS: 508241-14-3) represents a privileged bicyclic scaffold in modern medicinal chemistry.[1] Characterized by a fused piperazine-morpholine system, this saturated heterocycle offers a unique three-dimensional architecture that differs significantly from planar aromatic scaffolds.[1] Its defined stereochemistry at the bridgehead carbon (C9a) imparts specific conformational rigidity, making it an invaluable core for designing ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[1] This guide provides a comprehensive technical analysis of its structural identity, physicochemical profile, synthetic methodologies, and applications in drug discovery.[1]

Structural Identity & Stereochemistry[3]

The core structure of (R)-octahydropyrazino[2,1-c][1,4]oxazine consists of a six-membered piperazine ring fused to a six-membered oxazine ring across the N1-C9a bond.[1] The "octahydro" designation indicates a fully saturated system, removing aromaticity and increasing the fraction of sp3-hybridized carbons (


), a key metric for clinical success in drug candidates.[1]
1.1 Chemical Identity Table[1][2][3]
PropertyDetail
IUPAC Name (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine
CAS Number 508241-14-3 (Free Base); 1126432-04-9 (2HCl Salt)
Molecular Formula C

H

N

O
Molecular Weight 142.20 g/mol
Chiral Center C9a (Bridgehead Carbon)
Stereochemistry (R)-Enantiomer
Synonyms (9aR)-Octahydropiperazino[2,1-c]morpholine
1.2 Conformational Analysis

The fusion of two saturated six-membered rings creates a rigid bicyclic framework.[1] The bridgehead nitrogen (N1 in the fusion, often N4 or N9a in numbering schemes) adopts a specific geometry that dictates the vector of the secondary amine. In the (R)-enantiomer, the C9a proton is oriented below the ring plane (assuming standard chair conformations), directing the substituents on the secondary nitrogen into a defined region of chemical space. This rigidity reduces the entropic penalty upon binding to protein targets compared to flexible linear analogs.[1]

Physicochemical Profile

Understanding the physicochemical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

ParameterValue (Experimental/Predicted)Significance
LogP -0.5 to -0.7Highly hydrophilic; good aqueous solubility.[1]
TPSA 24.5 Å

Excellent membrane permeability potential; CNS active.[1]
pKa (Calc) ~8.5 (Secondary Amine)Basic; exists predominantly as a cation at physiological pH.[1]
H-Bond Donors 1 (NH)Key interaction point for receptor binding pockets.[1]
H-Bond Acceptors 2 (N, O)The ether oxygen serves as a weak acceptor.[1]
Boiling Point ~230°C (Predicted)High boiling point liquid; stable under standard reflux.[1]
Synthetic Methodologies

The synthesis of the (R)-enantiomer requires starting materials from the chiral pool to avoid difficult resolutions of the final bicyclic product.[1] The most robust route utilizes (R)-2-(hydroxymethyl)piperazine or (R)-piperazine-2-carboxylic acid derivatives.[1]

3.1 Standard Synthetic Route

The following protocol outlines the cyclization strategy. The key step is the formation of the morpholine ring onto the pre-existing piperazine core.

Step-by-Step Protocol:

  • Starting Material: (R)-1-Boc-3-(hydroxymethyl)piperazine.[1]

  • Alkylation: Reaction with chloroacetyl chloride or ethyl bromoacetate under basic conditions (

    
    , Acetone) to attach the two-carbon linker to the secondary amine.[1]
    
  • Cyclization: Intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl or alkyl halide (often requires activation of the alcohol, e.g., mesylation, if using a non-acyl linker).[1]

  • Reduction: If a lactam intermediate is formed (e.g., pyrazinone derivative), it is reduced using Lithium Aluminum Hydride (

    
    ) in THF to yield the saturated octahydro system.[1]
    
  • Deprotection: Removal of the Boc group (if orthogonal protection was used) with TFA/DCM or HCl/Dioxane.[1]

3.2 Synthetic Pathway Diagram

Synthesis SM (R)-N-Boc-2-hydroxymethyl piperazine Inter1 N-Alkylation (Chloroacetyl chloride) SM->Inter1 K2CO3, Acetone Inter2 Cyclization (Base-mediated) Inter1->Inter2 Inter3 Bicyclic Lactam Intermediate Inter2->Inter3 Intramolecular Prod (R)-Octahydropyrazino [2,1-c][1,4]oxazine Inter3->Prod LiAlH4 Reduction

Caption: Synthetic pathway from chiral piperazine precursor to the fused bicyclic system via lactam reduction.

Medicinal Chemistry Applications

The (R)-octahydropyrazino[2,1-c][1,4]oxazine scaffold is a bioisostere of quinolizidine and other fused systems.[1] Its applications are primarily found in Central Nervous System (CNS) drug discovery.[1]

4.1 Pharmacophore Mapping
  • 5-HT Receptor Ligands: The distance between the basic nitrogen (N2) and the ether oxygen (O5) mimics the spatial arrangement of serotonin, making this scaffold a potent core for 5-HT

    
     and 5-HT
    
    
    
    receptor antagonists.
  • Dopamine Modulators: Substituents at the secondary amine position allow for the exploration of deep hydrophobic pockets in dopamine receptors.

  • Kinase Inhibition: While less common, the scaffold has been explored as a hinge-binding region mimic in specific kinase inhibitors due to its ability to position H-bond donors/acceptors precisely.

4.2 Structure-Activity Relationship (SAR) Logic[1]

SAR Core (R)-Octahydropyrazino [2,1-c][1,4]oxazine N_Sec Secondary Amine (N2) Primary vector for diversity (Alkyl/Aryl groups) Core->N_Sec O_Ether Ether Oxygen (O5) H-Bond Acceptor Modulates solubility Core->O_Ether Chiral Bridgehead (C9a) Controls 3D conformation (R) vs (S) selectivity Core->Chiral

Caption: Key SAR vectors for the octahydropyrazino[2,1-c][1,4]oxazine scaffold.

Analytical Characterization

Validating the structure requires careful analysis of NMR data, particularly to confirm the cis- or trans-fusion of the rings (though trans is geometrically constrained/impossible in small fused systems without strain, cis-fusion is standard for [4.4.0] systems with heteroatoms).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.0 - 3.2 ppm:  Multiplets corresponding to the piperazine ring protons and the methylene protons adjacent to nitrogen.[1]
      
    • 
       3.5 - 4.0 ppm:  Distinct multiplets for the 
      
      
      
      protons of the oxazine ring.[1]
    • 
       ~2.2 ppm:  Bridgehead proton (H9a), often obscured but integrates to 1H.[1]
      
  • 
    C NMR: 
    
    • Signals typically appear in the range of 45-60 ppm for C-N carbons and 65-70 ppm for C-O carbons.[1]

  • Mass Spectrometry:

    • ESI-MS typically shows a strong

      
       peak at m/z 143.2 .[1]
      
References
  • Synthesis of Fused Piperazines: Riley, T. N., & Rankin, G. O. (1976).[1] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry. Link

  • Oxazine Scaffold Review: Zhimomi, B. K., et al. (2024).[1][3][4] Microwave-assisted synthesis of novel [1,4] oxazine derivatives as potent antibacterial and antioxidant agents.[1][3] Arkivoc. Link[1]

  • Chemical Identity & Properties: PubChem Compound Summary for Octahydropiperazino[2,1-c]morpholine. National Center for Biotechnology Information.[1] Link[1]

  • Commercial Availability & CAS Data: Sigma-Aldrich Product Data for (R)-Octahydropyrazino[2,1-c][1,4]oxazine.[1] Link

Sources

Exploratory

(R)-Octahydropyrazino[2,1-c][1,4]oxazine: A Technical Guide to Scaffold Utilization

Topic: (R)-Octahydropyrazino[2,1-c][1,4]oxazine: A Privileged Medicinal Chemistry Scaffold Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.[1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-Octahydropyrazino[2,1-c][1,4]oxazine: A Privileged Medicinal Chemistry Scaffold Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.[1][2]

Executive Summary: The Structural Value Proposition

In the pursuit of novel chemical space, the (R)-octahydropyrazino[2,1-c][1,4]oxazine scaffold (often referred to as a bicyclic morpholine-piperazine fused system) represents a high-value "privileged structure."[1][2] Unlike flat, aromatic-heavy scaffolds that dominate early discovery libraries, this


-rich bicyclic core offers three distinct medicinal chemistry advantages:
  • Conformational Locking: It rigidly constrains the ethylenediamine and amino-ether pharmacophores, reducing the entropic penalty upon protein binding.[1][2]

  • Vectorial Definition: The fused ring system projects substituents into defined 3D vectors, allowing for precise probing of GPCR and enzyme active sites (specifically 5-HT subtypes).[1][2]

  • Physicochemical Balance: The inclusion of the morpholine oxygen lowers lipophilicity (

    
    ) and basicity (
    
    
    
    ) compared to its pure carbon (quinolizidine) or nitrogen (diazabicyclononane) analogs, improving metabolic stability and blood-brain barrier (BBB) permeability.[1][2]

This guide details the structural properties, validated synthetic pathways, and application of this scaffold in modern drug discovery.[1][2]

Structural Architecture & Physicochemical Profile[1][2]

The core structure consists of a piperazine ring fused to a morpholine ring across the N1-C9a bond.[1][2] The (


)-stereocenter at the bridgehead carbon (C9a) is critical for chiral recognition in biological targets.[1][2]
Physicochemical Data Summary
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~142.2 g/mol (Core)Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
cLogP -0.7 to 0.2High water solubility; lower metabolic clearance risk.[1][2]
H-Bond Donors 1 (Secondary Amine)Derivatization handle for library generation.
H-Bond Acceptors 2 (Tertiary N, Ether O)Critical interactions with serine/threonine residues in GPCRs.[1][2]
Basicity (

)
~8.5 (Secondary N)Lower than piperazine (~9.[1][2]8) due to inductive effect of oxygen.[1][2]
Stereochemistry (

)-Enantiomer
Often mimics L-Proline or L-Serine derived pharmacophores.[1][2]
Structural Visualization (DOT)

The following diagram illustrates the core connectivity and the pharmacophoric vectors provided by the scaffold.

ScaffoldProperties Core (R)-Octahydropyrazino [2,1-c][1,4]oxazine Feat1 Rigidified Ethylenediamine Core->Feat1 Feat2 Bridgehead Chiral Center (9aR) Core->Feat2 Feat3 Morpholine Oxygen (H-Bond Acceptor) Core->Feat3 Feat4 Secondary Amine (Derivatization Vector) Core->Feat4 Effect1 Reduced Entropic Cost (High Affinity) Feat1->Effect1 Conformational Constraint Effect2 Modulated pKa (Better CNS Penetration) Feat3->Effect2 Inductive Effect

Figure 1: Structural deconstruction of the scaffold highlighting key pharmacophoric elements.

Medicinal Chemistry Applications

GPCR Ligand Design (Serotonin 5-HT2C)

The scaffold is a bioisostere for the flexible ethylamine side chain of serotonin.[1][2] By locking the nitrogen distance, it has proven effective in generating agonists for the 5-HT2C receptor , a target for obesity and epilepsy.[1][2]

  • Mechanism: The bridgehead nitrogen mimics the protonated amine of serotonin, while the rigid backbone prevents rotation, selecting for the active receptor conformation.[2]

  • Case Study: Analogs of this scaffold have demonstrated selectivity over 5-HT2A (hallucinogenic potential) and 5-HT2B (valvulopathy risk) by exploiting the specific steric tolerance of the 5-HT2C binding pocket [1].[1][2]

Enzyme Inhibition

The scaffold serves as a "Proline mimetic" in protease inhibitors.[1][2] The bicyclic nature mimics the turn conformation of peptides, allowing it to position functional groups into the S1/S2 pockets of proteases like BACE1 or DPP-IV [2].[1][2]

Synthetic Protocol: The Chiral Pool Approach

To ensure the high enantiomeric excess (ee) required for clinical candidates, the (S)-Epichlorohydrin Route is the industry standard.[1][2] This method builds the morpholine ring first, followed by the piperazine closure.[1][2]

Retrosynthetic Analysis

SynthesisPath Product (R)-Octahydropyrazino[2,1-c][1,4]oxazine (Target) Intermediate Chiral Morpholine Intermediate Product->Intermediate Intramolecular Cyclization SM (S)-Epichlorohydrin + N-Boc-Ethylenediamine Intermediate->SM Ring Opening & Alkylation

Figure 2: Retrosynthetic logic flow from chiral starting materials.[1][2]

Detailed Experimental Workflow

Objective: Synthesis of (R)-octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride.

Reagents:

  • (S)-Epichlorohydrin (Chiral Precursor)[1][2]

  • N-(2-Aminoethyl)ethanolamine (or N-Boc-ethylenediamine derivatives for protected routes)[1][2]

  • Sodium Hydroxide (NaOH)[1][2]

  • Thionyl Chloride (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Chiral Epoxide Opening (Morpholine Formation):

    • Setup: Dissolve N-benzylethanolamine (1.0 eq) in methanol at 0°C.

    • Addition: Add (S)-epichlorohydrin (1.1 eq) dropwise.[1][2] Stir at room temperature for 16 hours.

    • Cyclization: Treat the resulting chlorohydrin intermediate with aqueous NaOH (2.0 eq) at 50°C for 4 hours.

    • Result: Formation of the (S)-2-(hydroxymethyl)-4-benzylmorpholine.[1][2]

    • Note: The stereochemistry of the epichlorohydrin dictates the bridgehead chirality.[1][2]

  • Activation & Piperazine Ring Closure:

    • Activation: Convert the hydroxymethyl group to a chloromethyl group using

      
       in dichloromethane (DCM) at 0°C 
      
      
      
      RT.[1][2]
    • Displacement: React the chloromethyl-morpholine intermediate with ethylenediamine (excess) or a protected diamine equivalent.[1][2]

    • Cyclization: Heat in acetonitrile with

      
       to facilitate the intramolecular 
      
      
      
      attack of the secondary amine onto the chloromethyl group.[1][2]
    • Deprotection: If a benzyl group was used on the morpholine nitrogen, remove via hydrogenolysis (

      
      , Pd/C, MeOH).[1][2]
      
  • Salt Formation:

    • Dissolve the free base oil in diethyl ether.[1][2]

    • Add 2M HCl in ether dropwise.[1][2]

    • Filter the white precipitate to obtain the dihydrochloride salt.[1][2]

Validation Criteria:

  • Chiral HPLC: Enantiomeric excess >98% (compare with racemic standard).[1][2]

  • 1H NMR: Diagnostic bridgehead proton signal (multiplet) distinct from the methylene envelope.[1][2]

Library Generation Strategy

For medicinal chemistry campaigns, the secondary amine (N8 position) is the primary vector for diversity.[1][2]

Reaction TypeReagent ClassProduct Utility
Reductive Amination Aryl/Alkyl AldehydesLipophilic tails for GPCR hydrophobic pockets.[1][2]
Amide Coupling Carboxylic Acids (HATU/DIEA)Peptidomimetics; introducing H-bond acceptors.[1][2]
SnAr Heteroaryl Halides (e.g., Chloropyridine)Biaryl systems common in kinase inhibitors.[1][2]
Sulfonylation Sulfonyl ChloridesMetabolic stability; solubility modulation.[1][2]

References

  • 5-HT2C Agonist Development

    • Title: Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT(2C) receptor agonists.[1][2][3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[1][2][3]

    • URL:[Link][1][2]

  • Bicyclic Morpholine Scaffolds

    • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
    • Source: The Journal of Organic Chemistry (2025).[1][2]

    • URL:[Link][1][2]

  • Chemical Properties & Safety

    • Title: (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride - Substance Profile.[1][2][4]

    • Source: PubChem / ChemScene.[1][2]

    • URL:[Link][1][2]

Sources

Foundational

The Octahydropyrazino[2,1-c]oxazine Scaffold: A Privileged Core in Modern Drug Discovery

The Octahydropyrazino[2,1-c][1][2]oxazine Scaffold: A Privileged Core in Modern Drug Discovery An In-depth Guide to the Biological Activities and Therapeutic Potential of a Versatile Heterocycle Introduction: The Emergen...

Author: BenchChem Technical Support Team. Date: February 2026

The Octahydropyrazino[2,1-c][1][2]oxazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Guide to the Biological Activities and Therapeutic Potential of a Versatile Heterocycle

Introduction: The Emergence of a Promising Pharmacophore

The octahydropyrazino[2,1-c][1][2]oxazine ring system, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry as a versatile and privileged scaffold.[3] Its inherent three-dimensional structure, conformational rigidity, and the strategic placement of heteroatoms make it an attractive starting point for the design of novel therapeutic agents targeting a diverse range of biological pathways. This technical guide provides a comprehensive literature review of the biological activities associated with this scaffold, with a primary focus on its well-documented roles in the development of potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel and Poly (ADP-ribose) polymerase 7 (PARP7). Furthermore, we will explore preliminary evidence suggesting potential applications in Central Nervous System (CNS) disorders and oncology, highlighting promising avenues for future research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the octahydropyrazino[2,1-c][1][2]oxazine core in their therapeutic programs.

I. Inhibition of the Renal Outer Medullary Potassium (ROMK) Channel: A New Frontier in Diuretic Therapy

The ROMK channel, a member of the inwardly rectifying potassium (Kir) channel family, plays a crucial role in potassium homeostasis in the kidneys.[4] Its inhibition presents a novel mechanism for diuretic action, potentially offering a superior safety profile compared to existing therapies for hypertension and heart failure. The acyl octahydropyrazino[2,1-c][1][2]oxazine series has emerged as a particularly promising class of ROMK inhibitors, demonstrating improved potency, selectivity, and pharmacokinetic properties.[2]

Mechanism of Action: Targeting Renal Potassium Transport

ROMK channels are predominantly expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct. In these nephron segments, they are responsible for potassium secretion into the tubular fluid. By blocking these channels, octahydropyrazino[2,1-c][1][2]oxazine-based inhibitors prevent this potassium efflux, leading to a net increase in the excretion of sodium and water, thereby producing a diuretic effect. A key advantage of this targeted approach is the potential to spare potassium, mitigating the risk of hypokalemia often associated with conventional diuretics.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Medicinal chemistry efforts have focused on modifying the acyl substituent of the octahydropyrazino[2,1-c][1][2]oxazine core to enhance ROMK inhibitory activity and selectivity against other ion channels, particularly the hERG channel, to minimize the risk of cardiac arrhythmias.

Table 1: Structure-Activity Relationship of Acyl Octahydropyrazino[2,1-c][1][2]oxazine Derivatives as ROMK Inhibitors

Compound IDR Group (Acyl Moiety)ROMK IC50 (µM)hERG IC50 (µM)Selectivity (hERG/ROMK)
1 4-chlorophenylacetyl0.1200.8507.1
2 4-methoxyphenylacetyl0.0951.212.6
3 3,4-dichlorophenylacetyl0.0500.60012.0
4 4-(trifluoromethyl)phenylacetyl0.0450.55012.2
5 2-naphthylacetyl0.0801.518.8

Note: The data presented is a representative summary compiled from the literature and is intended to illustrate general SAR trends.

The data indicates that electron-withdrawing and sterically larger substituents on the phenylacetyl moiety tend to enhance ROMK potency. The improved selectivity over hERG is a critical feature of this scaffold, addressing a key liability of earlier ROMK inhibitor classes.

Experimental Protocol: High-Throughput Screening for ROMK Inhibitors

The identification of novel ROMK inhibitors often begins with a high-throughput screening (HTS) campaign. A common method is the thallium flux assay, which utilizes the ability of thallium ions (Tl+) to permeate through open potassium channels.

Step-by-Step Thallium Flux Assay Protocol:

  • Cell Culture: Stably transfect a suitable mammalian cell line (e.g., HEK293) with the human ROMK channel. Culture the cells to confluence in 384-well plates.

  • Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds from the chemical library (typically at a concentration of 10 µM) to the wells. Include positive (known ROMK inhibitor) and negative (vehicle) controls.

  • Thallium Stimulation: Add a solution containing thallium sulfate to all wells to initiate ion flux.

  • Fluorescence Reading: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. A decrease in fluorescence in the presence of a test compound indicates inhibition of ROMK channel activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Potent hits are then selected for further characterization, including dose-response studies and electrophysiological validation.

dot

ROMK_Inhibition_Workflow cluster_HTS High-Throughput Screening cluster_Validation Hit Validation HTS_Start Compound Library Assay_Plate ROMK-expressing cells in 384-well plate HTS_Start->Assay_Plate Dispense Dye_Loading Load with Thallium-sensitive dye Assay_Plate->Dye_Loading Compound_Addition Add test compounds Dye_Loading->Compound_Addition Tl_Stimulation Stimulate with Thallium Compound_Addition->Tl_Stimulation Fluorescence_Reading Read fluorescence Tl_Stimulation->Fluorescence_Reading Hit_Identification Identify potent inhibitors Fluorescence_Reading->Hit_Identification Analyze data Dose_Response Dose-Response Curve Generation (IC50) Hit_Identification->Dose_Response Electrophysiology Patch-Clamp Electrophysiology Dose_Response->Electrophysiology Confirm mechanism Selectivity_Panel Selectivity testing (e.g., hERG) Electrophysiology->Selectivity_Panel Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate PARP7_Pathway cluster_Tumor_Cell Tumor Cell DNA_Damage DNA Damage / Stress PARP7 PARP7 DNA_Damage->PARP7 activates TBK1 TBK1 PARP7->TBK1 inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates Interferon Type I Interferon Production IRF3->Interferon induces Apoptosis Apoptosis Interferon->Apoptosis Immune_Activation Immune Cell Recruitment Interferon->Immune_Activation Inhibitor Octahydropyrazino[2,1-c][1,4]oxazine -based Inhibitor Inhibitor->PARP7 blocks

Caption: Simplified signaling pathway of PARP7 inhibition in tumor cells.

III. Central Nervous System (CNS) Activity: An Area of Untapped Potential

While less explored than its applications in diuretic and anticancer therapies, the octahydropyrazino[2,1-c]ox[1][2]azine scaffold and its close analogs have shown preliminary evidence of CNS activity. Studies on the related octahydropyrido[2,1-c]ox[1][2]azine system have demonstrated a depressant action on the CNS, as evidenced by a reduction in locomotor activity in mice. T[1]his suggests that the core scaffold may serve as a valuable template for the development of novel agents targeting CNS disorders.

Further investigation is warranted to fully characterize the CNS pharmacology of octahydropyrazino[2,1-c]ox[1][2]azine derivatives. Standard preclinical models for assessing CNS depressant activity include the open field test, the hole-board test, and the rotarod test. Quantitative data from such studies would be crucial to establish a clear structure-activity relationship and to identify lead compounds for further development.

IV. Other Potential Biological Activities: A Glimpse into Future Directions

The broader class of oxazine-containing heterocycles is known to exhibit a wide spectrum of biological activities, including antimicrobial and more general cytotoxic effects. F[5][6][7]or instance, some complex fused systems incorporating a pyrazine ring have demonstrated cytotoxicity against breast cancer cell lines. W[8]hile these findings are encouraging, dedicated studies are needed to specifically evaluate the antimicrobial and anticancer potential of simpler octahydropyrazino[2,1-c]ox[1][2]azine derivatives. Such investigations could uncover new therapeutic applications for this versatile scaffold.

V. Conclusion and Future Perspectives

The octahydropyrazino[2,1-c]ox[1][2]azine scaffold has proven to be a highly valuable core structure in the design of potent and selective modulators of key biological targets. Its successful application in the development of ROMK and PARP7 inhibitors highlights its potential to address unmet medical needs in cardiovascular disease and oncology. The preliminary indications of CNS activity and the broader biological potential of the oxazine class suggest that the full therapeutic utility of this scaffold is yet to be fully realized.

Future research should focus on:

  • Expanding the SAR for ROMK and PARP7 inhibitors to further optimize potency, selectivity, and pharmacokinetic profiles.

  • Systematic evaluation of the CNS activity of a diverse library of octahydropyrazino[2,1-c]ox[1][2]azine derivatives to identify novel therapeutic agents for neurological and psychiatric disorders.

  • Screening for antimicrobial and anticancer activity to explore new therapeutic avenues for this versatile scaffold.

The continued exploration of the chemical space around the octahydropyrazino[2,1-c]ox[1][2]azine core holds significant promise for the discovery of the next generation of innovative medicines.

References

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]

  • Gloc, E., Wiatrowska, A., Szymański, P., Pluskota, A., Jeleń, M., & Dzitko, K. (2018). Cytotoxic activity of octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives in human breast cancer cells. Pharmacological Reports, 70(5), 987–994. [Link]

  • Zhu, Y., Pasternak, A., Tang, H., et al. (2016). Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c]ox[1][2]azine scaffold. Bioorganic & Medicinal Chemistry Letters, 26(23), 5767–5771. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Piste, P. B. (2018). Novel Synthesis and Antimicrobial Activities of Thiazino-Oxazine Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 206-212. [Link]

  • Swapna, B., Rajkumar, P., Vinay Sree, Y., & Harini, C. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL OXAZINE AND THIAZINE DERIVATIVES AS POTENT ANTI-MICROBIAL AND ANTIOXIDANT AGENTS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 13(12), 822-835. [Link]

  • Elsherif, M. A., Hassan, A. S., Moustafa, G. O., Awad, H. M., & Morsy, N. M. (2020). Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties. Journal of Applied Pharmaceutical Science, 10(02), 037-043. [Link]

  • Ozturk, G., Taser, P., Akgul, O., & Esturk, O. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 387-396. [Link]

  • Buchholz, F., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(5), 1017-1033. [Link]

  • Focken, T., & Bak, A. (2019). Discovery of Small Molecule Renal Outer Medullary Potassium (ROMK) Channel Inhibitors: A Brief History of Medicinal Chemistry Approaches To Develop Novel Diuretic Therapeutics. Journal of Medicinal Chemistry, 62(19), 8682-8694. [Link]

  • Martelli, A., Testai, L., Breschi, M. C., & Calderone, V. (2015). Inhibitors of the renal outer medullary potassium channel: a patent review. Expert Opinion on Therapeutic Patents, 25(5), 527-542. [Link]

  • Al-Ostath, A. I., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione analogues. Applied Chemistry Today, 2(1), 1-10. [Link]

  • Cicek, S. S., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 103234. [Link]

  • Gorgan, C. E., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(23), 1-25. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Strategic Reductive Amination of (R)-octahydropyrazino[2,1-c]oxazine

Application Note & Protocol: Strategic Reductive Amination of (R)-octahydropyrazino[2,1-c][1][2]oxazine Introduction: The Strategic Importance of the Pyrazino-oxazine Scaffold In the landscape of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Strategic Reductive Amination of (R)-octahydropyrazino[2,1-c][1][2]oxazine

Introduction: The Strategic Importance of the Pyrazino-oxazine Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. The (R)-octahydropyrazino[2,1-c][1][2]oxazine moiety is a conformationally constrained, chiral bicyclic amine that presents a unique three-dimensional architecture of significant interest for drug discovery.[3] Its rigid structure and defined stereochemistry make it an attractive building block for creating potent and selective ligands for various biological targets. The functionalization of this scaffold is crucial for exploring its structure-activity relationship (SAR), and among the most powerful methods for achieving this is reductive amination.[4]

Reductive amination is a cornerstone of C-N bond formation, prized for its reliability, operational simplicity, and broad substrate scope.[4] It facilitates the coupling of amines with carbonyl compounds to generate more complex secondary and tertiary amines, a transformation that accounts for at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[4]

This document provides a comprehensive guide to the reductive amination of (R)-octahydropyrazino[2,1-c][1][2]oxazine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents and conditions, and provide a robust, validated protocol for researchers in drug development and organic synthesis.

Mechanistic Considerations: A Tale of Two Steps

The success of a reductive amination hinges on the delicate interplay between two sequential processes: the formation of an iminium ion and its subsequent reduction.[5]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, (R)-octahydropyrazino[2,1-c][1][2]oxazine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield a transient, electrophilic iminium ion. This step is often the rate-limiting and is frequently catalyzed by the addition of a mild acid.

  • Hydride Reduction: A reducing agent then delivers a hydride to the iminium carbon, resulting in the formation of the desired tertiary amine product.

The critical challenge is to select a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid the premature reduction of the starting carbonyl compound.[6] While various hydride sources exist, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for its exceptional selectivity, mildness, and broad functional group tolerance.[1] Unlike stronger reagents like sodium borohydride (NaBH₄), STAB is significantly less reactive towards aldehydes and ketones at neutral or slightly acidic pH, ensuring that the reduction pathway is overwhelmingly directed towards the iminium intermediate.[2][6]

Optimizing Reaction Parameters: A Multi-Factorial Approach

The successful alkylation of (R)-octahydropyrazino[2,1-c][1][2]oxazine requires careful consideration of several interconnected parameters.

The Reducing Agent: Why Sodium Triacetoxyborohydride (STAB) Excels

Sodium triacetoxyborohydride is the preferred reagent for this transformation for several key reasons:

  • Chemoselectivity: Its attenuated reactivity prevents the wasteful reduction of the starting aldehyde or ketone, leading to cleaner reactions and higher yields of the desired amine.[1][6]

  • Mildness: The reaction proceeds smoothly at room temperature, preserving sensitive functional groups elsewhere in the molecule.

  • Non-Toxicity: It is a safer alternative to reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, especially under acidic conditions.

  • Convenience: It is a stable, commercially available solid that can be handled easily in the lab.

While catalytic hydrogenation offers an economical and scalable alternative, it often requires elevated pressures and temperatures and may be less selective, potentially reducing other functional groups like alkenes or nitro groups.[6][7]

Solvent Selection

The choice of solvent is critical, especially when using moisture-sensitive reagents like STAB. Aprotic solvents are strongly preferred.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are the most common and effective solvents for STAB-mediated reductive aminations.[1][2] They are non-reactive and effectively solubilize the organic substrates.

  • Tetrahydrofuran (THF): Another excellent aprotic choice, though it must be rigorously dried before use.[2]

  • Acetonitrile (MeCN): Can also be used, but its polarity can sometimes influence reaction rates.[1]

Protic solvents like methanol or ethanol are generally avoided with STAB due to the potential for solvolysis of the reagent.[2]

The Role of Acetic Acid

The addition of a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction.[8] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine. It also facilitates the dehydration step to form the crucial iminium ion intermediate.[1] However, the amount must be carefully controlled, as excess acid can protonate the amine starting material, reducing its nucleophilicity and slowing the reaction.

Stoichiometry and Temperature

For optimal results, a slight excess of the carbonyl compound and the reducing agent relative to the limiting amine is typically employed. A common starting point is a molar ratio of 1.0 : 1.2 : 1.5 for the amine : carbonyl : STAB. The reaction is almost always conducted at ambient temperature (20-25 °C), which is sufficient for achieving a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Reductive Amination of (R)-octahydropyrazino[2,1-c][1][2]oxazine with 4-Fluorobenzaldehyde

This protocol describes a representative procedure on a 0.5 mmol scale.

Materials and Reagents:

  • (R)-octahydropyrazino[2,1-c][1][2]oxazine (or its dihydrochloride salt) (1.0 equiv, 71.1 mg)

  • 4-Fluorobenzaldehyde (1.2 equiv, 62.1 mg, 54 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 159 mg)

  • Glacial Acetic Acid (optional, 1.0-2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon gas supply

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-octahydropyrazino[2,1-c][1][2]oxazine (71.1 mg, 0.5 mmol). Note: If using the dihydrochloride salt, add 2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir for 10-15 minutes before proceeding.

  • Addition of Reactants: Dissolve the amine in anhydrous DCE (5 mL). Add 4-fluorobenzaldehyde (54 µL, 0.6 mmol) via syringe. If desired, add glacial acetic acid (29 µL, 0.5 mmol) and stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (159 mg, 0.75 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up and Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to afford the pure tertiary amine product.

Visualization and Data Summary

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge flask with Amine under N2 atmosphere B Add Anhydrous DCE and Aldehyde A->B Dissolve C Stir 20-30 min (Imine Formation) B->C D Add NaBH(OAc)3 (STAB) portion-wise C->D Initiate Reduction E Stir at RT (2-12h) Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO3 solution E->F Reaction Complete G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Purify by Flash Column Chromatography J->K Crude Product L Characterize Pure Product K->L

Caption: Workflow for the reductive amination of (R)-octahydropyrazino[2,1-c][1][2]oxazine.

Table of Representative Conditions and Expected Outcomes
Carbonyl PartnerReducing Agent (equiv)SolventAdditiveTemp (°C)Typical Yield (%)Notes
BenzaldehydeSTAB (1.5)DCEAcOH (1.0 equiv)2585-95Standard, reliable conditions for aromatic aldehydes.[1]
CyclohexanoneSTAB (1.5)THFNone2580-90Acetic acid may not be necessary for more reactive ketones.[6]
IsobutyraldehydeSTAB (1.5)DCMAcOH (1.0 equiv)2575-85Aliphatic aldehydes are also suitable substrates.[1]
4-NitrobenzaldehydeSTAB (1.5)DCENone25>90STAB is compatible with reducible functional groups like nitro groups.[1]
BenzaldehydeNaBH₄ (1.5)MeOHNone2540-60Lower yield expected due to competing reduction of the aldehyde.[2]
BenzaldehydeH₂, Pd/C (10%)MeOHN/A2570-80Requires hydrogenation equipment; potential for over-reduction.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive STAB (hydrolyzed).2. Sterically hindered carbonyl partner.3. Insufficient iminium ion formation.1. Use a fresh bottle of STAB; ensure anhydrous conditions.2. Increase reaction time or temperature (to 40-50°C).3. Add 1.0-2.0 equivalents of acetic acid to catalyze imine formation.[1][8]
Aldehyde/Ketone Reduction 1. Reducing agent is too strong (e.g., NaBH₄).2. Reaction conditions are too acidic.1. Switch to the more selective STAB reagent.2. Reduce or eliminate the use of acetic acid. Perform the reaction under neutral conditions.[9]
Complex Mixture of Products 1. Impure starting materials.2. Decomposition of product or starting material.1. Verify the purity of the amine and carbonyl starting materials.2. Ensure the reaction is run at room temperature and is not overly acidic.
Difficult Purification 1. Product is highly polar.2. Unreacted starting amine remains.1. Use a more polar eluent system (e.g., add triethylamine to the mobile phase) or consider reverse-phase chromatography.2. Ensure the reaction has gone to completion. Use a slight excess of the carbonyl partner to consume all the amine.

Conclusion

The reductive amination of (R)-octahydropyrazino[2,1-c][1][2]oxazine is a highly efficient and versatile method for synthesizing novel derivatives for pharmaceutical research. By leveraging the mild and selective power of sodium triacetoxyborohydride in an appropriate aprotic solvent, researchers can reliably access a wide range of tertiary amines in high yields. Careful control of stoichiometry and the judicious use of an acid catalyst are key to optimizing this transformation. The protocol and insights provided herein serve as a robust foundation for the successful application of this critical reaction, enabling the rapid diversification of this valuable heterocyclic scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G., & Medley, J. W. (n.d.). Reductive Amination. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Prasad, A. S. B., & Kanth, J. V. B. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination. The Journal of Organic Chemistry, 78(22), 11656–11669. [Link]

  • Reddit. (2020). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for the reductive amination of trilaurin. [Link]

  • Senthamarai, T., Murugesan, K., & Baskar, G. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5799-5849. [Link]

  • Google Patents. (2002).
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • ResearchGate. (2015). Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2019(3), 283-306. [Link]

  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11947-12003. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. [Link]

Sources

Application

Preparation of (R)-octahydropyrazino[2,1-c][1,4]oxazine salts for formulation

Application Note: Strategic Salt Selection and Preparation of (R)-Octahydropyrazino[2,1-c][1,4]oxazine for Pharmaceutical Formulation Part 1: Executive Summary & Molecule Profile Objective: This guide details the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Salt Selection and Preparation of (R)-Octahydropyrazino[2,1-c][1,4]oxazine for Pharmaceutical Formulation

Part 1: Executive Summary & Molecule Profile

Objective: This guide details the technical protocols for the preparation, isolation, and solid-state characterization of (R)-octahydropyrazino[2,1-c][1,4]oxazine salts. While the dihydrochloride salt (CAS 1126432-04-9) is the commercially dominant form, this note provides a rigorous framework for evaluating its suitability for formulation versus alternative counterions (e.g., fumarate, succinate) to optimize hygroscopicity and flow properties.

Target Molecule Profile:

  • IUPAC Name: (9aR)-octahydropyrazino[2,1-c][1,4]oxazine[1][2][3][4]

  • CAS (Free Base): 508241-14-3

  • CAS (2HCl Salt): 1126432-04-9[4][5]

  • Molecular Weight: 142.20 g/mol (Base) / 215.12 g/mol (2HCl)

  • Stereochemistry: Chiral bridgehead (9aR); enantiomeric purity is critical for biological activity.

  • Physicochemical Class: Bicyclic diamine. Contains one secondary amine (N2) and one tertiary bridgehead amine (N9a).

Part 2: Pre-Formulation Logic (The "Why")

Successful formulation requires understanding the interplay between the molecule's basicity and the counterion's properties.

1. pKa and Stoichiometry Analysis The scaffold contains two basic nitrogen centers.

  • N2 (Secondary Amine): Highly basic (Estimated pKa

    
     9.0–9.8). Primary site of protonation.
    
  • N9a (Tertiary Bridgehead): Moderately basic (Estimated pKa

    
     6.5–7.5). Sterically hindered.
    
  • Implication: A dihydrochloride salt is chemically feasible and ensures complete ionization, maximizing aqueous solubility. However, the high charge density can lead to hygroscopicity. A monobasic salt (e.g., Mono-succinate) might selectively protonate N2, potentially offering a less hygroscopic lattice.

2. Critical Quality Attributes (CQAs) for Salt Selection

  • Crystallinity: Amorphous forms are unstable; high-melting crystalline forms are required.

  • Hygroscopicity: The salt must not deliquesce at standard ICH conditions (25°C/60% RH).

  • Polymorphism: The process must reliably produce the thermodynamically stable polymorph.

Part 3: Experimental Protocols

Protocol A: Generation of High-Purity Free Base

Prerequisite: If starting from a crude reaction mixture or commercial HCl salt.

Rationale: Salt screening requires a clean free base to ensure stoichiometry control. Direct metathesis (salt-to-salt) often traps inorganic impurities.

Materials:

  • (R)-Octahydropyrazino[2,1-c][1,4]oxazine 2HCl (Crude)

  • Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether)

  • 50% w/w NaOH solution

  • Brine (Saturated NaCl)

  • Anhydrous

    
    
    

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g of crude 2HCl salt in 50 mL of water. Cool to 0–5°C.

  • Neutralization: Slowly add 50% NaOH dropwise while stirring until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction: Extract immediately with DCM (

    
     mL). Note: DCM is preferred over ethyl acetate due to the high water solubility of the polar free base.
    
  • Drying: Combine organic layers, wash with 20 mL brine, and dry over anhydrous

    
     for 30 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at < 40°C.

  • Yield Check: Obtain a colorless to pale yellow oil. Verify purity via GC-MS or

    
    H-NMR. Use immediately for salt screening (amines absorb 
    
    
    
    from air).
Protocol B: Salt Screening & Selection Strategy

Rationale: To identify the optimal solid form. We screen Class 1 (GRAS) acids.

Screening Matrix:

Acid pKa Stoichiometry Target Solvent System Expected Outcome
Hydrochloric -6.0 1:2 (Di-salt) EtOH / IPA High solubility, potential hygroscopicity.
Fumaric 3.03 1:1 (Mono-salt) Acetone / MeOH Potential for robust H-bond network; less hygroscopic.
Succinic 4.21 1:1 (Mono-salt) IPA / EtOAc Moderate solubility, good thermal stability.

| L-Tartaric | 2.98 | 1:1 or 1:2 | EtOH / Water | Chiral resolution aid; formation of diastereomeric salts. |

Micro-Scale Screening Procedure:

  • Dispense 100 mg of Free Base into 4 HPLC vials.

  • Add 1.05 equivalents (for mono) or 2.1 equivalents (for di) of the respective acid dissolved in the selected solvent (0.5 mL).

  • Temperature Cycling: Heat to 50°C for 30 mins, then cool to 5°C at a rate of 0.1°C/min.

  • Observation: If no precipitate, add anti-solvent (e.g., Heptane) or perform vapor diffusion.

  • Analysis: Analyze solids by PLM (Polarized Light Microscopy) for birefringence (crystallinity).

Protocol C: Preparation of (R)-Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride (Lead Candidate)

Rationale: The dihydrochloride is the industry standard for this scaffold due to maximum bioavailability. This protocol ensures the isolation of a filterable, crystalline polymorph.

Reagents:

  • Free Base (Freshly prepared): 10.0 g (70.3 mmol)

  • Ethanol (Absolute): 50 mL

  • HCl in Isopropanol (5–6 N): 30 mL (~2.2 eq)

  • Ethyl Acetate (Anti-solvent): 100 mL

Workflow:

  • Solubilization: Dissolve 10.0 g Free Base in 50 mL Absolute Ethanol in a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

  • Acid Addition: Cool the solution to 0–5°C. Add HCl/IPA solution dropwise over 20 minutes. Maintain internal temperature < 10°C. Exothermic reaction.

  • Nucleation: A white precipitate should form immediately. If oiling occurs, seed with 10 mg of authentic crystalline material.

  • Maturation: Remove the ice bath. Allow the slurry to stir at Room Temperature (20–25°C) for 2 hours to ripen the crystals.

  • Anti-Solvent Addition: Slowly add 100 mL Ethyl Acetate over 30 minutes to maximize yield.

  • Filtration: Filter the white solid under nitrogen (to prevent moisture uptake). Wash the cake with

    
     mL cold Ethyl Acetate.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Target Yield: > 90%[2][4][6][7][8]

    • Appearance: White crystalline powder.

Part 4: Visualization & Logic Mapping

Figure 1: Salt Selection Decision Tree

Caption: Logical flow for selecting the optimal salt form based on pKa, crystallinity, and hygroscopicity data.

SaltSelection Start Start: (R)-Octahydropyrazino [2,1-c][1,4]oxazine Free Base pKaCheck Analyze pKa (N2: ~9.5, N9a: ~7.0) Start->pKaCheck Decision1 Target Solubility? pKaCheck->Decision1 RouteHighSol High Solubility Needed (Injectable/IR) Decision1->RouteHighSol Max Bioavail. RouteStable Stability/Non-Hygroscopic (Tablet/Capsule) Decision1->RouteStable Solid State ExpHCl Synthesize Dihydrochloride (Protocol C) RouteHighSol->ExpHCl ExpFum Synthesize Fumarate/Succinate (Protocol B) RouteStable->ExpFum TestDVS DVS Analysis (Hygroscopicity) ExpHCl->TestDVS ExpFum->TestDVS Result1 Deliquescent? YES -> Reject TestDVS->Result1 >5% wt gain Result2 Stable Form Proceed to Formulation TestDVS->Result2 <2% wt gain

Figure 2: Manufacturing Process Flow (Dihydrochloride)

Caption: Unit operations for the synthesis and isolation of the API salt.

ProcessFlow React Reactor Salt Formation (EtOH/HCl) Cryst Crystallizer Anti-Solvent (EtOAc) React->Cryst Slurry Transfer Filter Nutsche Filter Isolation Cryst->Filter Filtration Dry Vacuum Dryer 45°C, <50 mbar Filter->Dry Wet Cake Mill Cone Mill Particle Sizing Dry->Mill Dry Powder QC QC Release XRPD, HPLC, NMR Mill->QC

Part 5: Solid-State Characterization & Formulation Specs

1. Data Summary Table: Expected Properties

TestMethodAcceptance Criteria (Dihydrochloride)
Identification

H-NMR (D2O)
Consistent with structure; no solvent peaks.
Counterion Content Ion Chromatography2.0 ± 0.1 molar equivalents of Chloride.
Crystallinity XRPDDistinct Bragg peaks (no amorphous halo).
Melting Point DSCSharp endotherm > 200°C (indicates stability).
Hygroscopicity DVSWeight gain < 2.0% at 60% RH (Critical).
Residual Solvent GC-HeadspaceEthanol < 5000 ppm; EtOAc < 5000 ppm.

2. Formulation Recommendations

  • Excipient Compatibility: Avoid reducing sugars (Lactose) if the free base is generated in situ (Maillard reaction risk with secondary amine). Use Mannitol or Microcrystalline Cellulose (MCC).

  • Humidity Control: If the 2HCl salt proves hygroscopic (DVS > 5% uptake), formulation must occur in dehumidified suites (< 40% RH) and use moisture-barrier packaging (Alu-Alu blister).

Part 6: References

  • ChemicalBook. (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Product Properties. Retrieved from

  • Sigma-Aldrich. (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Safety Data Sheet & Specification. Retrieved from

  • Riley, T. N., & Rankin, G. O. (1976).[9] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.[9]

  • PubChem. Compound Summary: Octahydropiperazino[2,1-c]morpholine.[1] National Library of Medicine. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-Octahydropyrazino[2,1-c][1,4]oxazine Synthesis

This technical guide is structured as a specialized support center response, designed for researchers encountering yield issues with the (R)-octahydropyrazino[2,1-c][1,4]oxazine scaffold. Ticket ID: OPT-YIELD-8821 Subjec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response, designed for researchers encountering yield issues with the (R)-octahydropyrazino[2,1-c][1,4]oxazine scaffold.

Ticket ID: OPT-YIELD-8821 Subject: Yield Optimization & Troubleshooting Guide for Bicyclic Scaffold Construction Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Scaffold Analysis

The (R)-octahydropyrazino[2,1-c][1,4]oxazine (CAS: 1126432-04-9 for the dihydrochloride) is a fused bicyclic heterocycle often utilized as a core scaffold in GPCR ligand design (e.g., 5-HT2C agonists).

The Core Challenge: Researchers typically encounter a "Yield Cliff" at two specific stages:

  • The Cyclization Step: Competing intermolecular polymerization vs. intramolecular ring closure.

  • The Reduction Step: The reduction of the intermediate lactam (oxazinone) to the final amine is notorious for low isolated yields due to the high water solubility of the product and the formation of stable aluminum-amine chelates during workup.

This guide provides a self-validating protocol to navigate these bottlenecks, moving beyond standard literature procedures to address the "hidden" variables affecting yield.

Validated Synthetic Workflow

The most robust route for scale-up and stereochemical retention involves the "Lactam Reduction Route." This pathway minimizes racemization compared to direct epoxide opening methods.

SynthesisWorkflow Start (R)-Piperazine-2-carboxylic acid (or ester derivative) Step1 Step 1: Reduction to (R)-2-(Hydroxymethyl)piperazine Start->Step1 LiAlH4 / THF Step2 Step 2: N-Acylation (Chloroacetyl chloride) Step1->Step2 ClCH2COCl, Et3N, 0°C Intermediate Intermediate: N-(2-chloroacetyl)-2-(hydroxymethyl)piperazine Step2->Intermediate Step3 Step 3: Base-Mediated Cyclization (Intramolecular Williamson) Intermediate->Step3 NaH or KOtBu, THF Lactam Lactam Intermediate: (R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Step3->Lactam Critical Control Point 1 Step4 Step 4: Global Reduction (LAH or BH3-THF) Lactam->Step4 LiAlH4 (Excess), Reflux Product Final Product: (R)-Octahydropyrazino[2,1-c][1,4]oxazine Step4->Product Critical Control Point 2

Figure 1: The "Lactam Reduction" synthetic pathway. The red nodes indicate the high-risk intermediates where yield loss is most common.

Module 1: Optimizing the Cyclization (The Ring Closure)

The formation of the morpholine ring via the lactam intermediate often suffers from competing intermolecular reactions (polymerization).

The Protocol: High-Dilution Intramolecular Alkylation

Objective: Favor the intramolecular attack of the alkoxide on the alkyl chloride over intermolecular attack.

ParameterStandard ConditionOptimized Condition Why? (Causality)
Concentration 0.2 M - 0.5 M< 0.05 M High dilution kinetics favor intramolecular cyclization (first-order) over intermolecular polymerization (second-order).
Base NaH (60% dispersion)KOtBu (1.05 eq) in THF Potassium tert-butoxide is more soluble in THF than NaH, ensuring a homogeneous deprotonation and faster reaction rate at lower temperatures.
Temperature Reflux0°C → RT Lower temperature prevents elimination side-reactions of the chloro-linker.
Addition Mode Base to SubstrateSubstrate to Base Slow addition of the substrate into the base ensures the alkoxide is formed and cyclizes immediately, never building up a high concentration of reactive intermediate.
Troubleshooting Q&A

Q: My TLC shows a baseline streak and low conversion to the lactam.

  • Diagnosis: Likely polymerization (oligomers).

  • Fix: Decrease reaction concentration to 0.02 M. Ensure the THF is anhydrous; water consumes the base and creates hydroxide, which hydrolyzes the chloroacetyl group instead of cyclizing it.

Q: I see an elimination product (vinyl group) instead of the ring.

  • Diagnosis: The base is acting as a base, not a nucleophile, causing E2 elimination of the alkyl chloride.

  • Fix: Switch from KOtBu to NaH (sodium hydride). While slower, the sodium cation is less bulky and tighter bound, sometimes reducing E2 propensity. Ensure temperature does not exceed 25°C.

Module 2: The Reduction Step (The Yield Killer)

This is the single most common point of failure. Reducing the lactam (amide) to the amine using Lithium Aluminum Hydride (LAH) creates a stable aluminum-amine chelate. Upon workup, this chelate often precipitates, trapping your product in the "filter cake."

The Protocol: The "Fieser" Optimization

Objective: Destroy the Aluminum-Amine complex without trapping the product in the salts.

Standard Mistake: Quenching with water/acid and extracting with DCM. (Yield: <30%). Optimized Method: The Modified Fieser Workup.

Step-by-Step Protocol:

  • Stoichiometry: Use 3.0 - 4.0 equivalents of LAH. The bicyclic lactam is sterically hindered and requires excess hydride.

  • Reflux: Reflux in THF for at least 12–16 hours. Monitor by IR (disappearance of Carbonyl stretch at ~1640 cm⁻¹).

  • The Quench (Critical):

    • Cool mixture to 0°C.

    • Dilute with diethyl ether (increases precipitation of granular salts).

    • Add n mL Water (where n = grams of LAH used).

    • Add n mL 15% NaOH solution.

    • Add 3n mL Water.

  • The Release: Warm to RT and stir vigorously for 30–60 minutes .

    • Why? You must allow time for the aluminate salts to granulate and for the amine to exchange out of the aluminum coordination sphere.

  • Filtration: Filter through a pad of Celite. Wash the pad with hot THF (not cold ether). The product is polar; cold solvents will leave it on the filter.

Decision Tree: Low Yield Diagnosis

Troubleshooting Start Yield < 40%? CheckConversion Did reaction go to completion? Start->CheckConversion CheckSolids Is product in the filter cake? CheckAqueous Is product in the aqueous phase? CheckSolids->CheckAqueous No ReprocessCake Action: Soxhlet extract the salts with THF CheckSolids->ReprocessCake Yes ExtractionIssue Action: Continuous liquid-liquid extraction (CHCl3) for 24h CheckAqueous->ExtractionIssue Yes Decomposition Action: Check for racemization/decomposition CheckAqueous->Decomposition No CheckConversion->CheckSolids Yes (No C=O in IR) Incomplete Action: Increase LAH eq. Or switch to BH3-THF CheckConversion->Incomplete No

Figure 2: Diagnostic workflow for low yields during the reduction step.

Module 3: Purification & Salt Formation

The free base of (R)-octahydropyrazino[2,1-c][1,4]oxazine is an oil, hygroscopic, and difficult to handle.

Recommendation: Isolate as the dihydrochloride salt immediately.

  • Evaporation: Concentrate the filtrate from the LAH reduction. Do not dry to completion if it looks like it's polymerizing; keep it as a concentrated oil.

  • Salt Formation: Dissolve the oil in a minimum amount of absolute ethanol .

  • Precipitation: Add 4M HCl in Dioxane (or diethyl ether) dropwise at 0°C.

  • Trituration: If a gum forms, triturate with Acetone or Acetonitrile . This removes non-polar impurities and crystallizes the salt.

  • Recrystallization: Recrystallize from Ethanol/Ether if optical rotation needs upgrading.

FAQ: Rapid Fire Support

Q: Can I use BH3-THF instead of LAH? A: Yes, and it often gives cleaner reaction profiles. However, Borane forms a stable B-N complex with the amine product. You must perform an oxidative workup (H2O2/NaOH) or a strong acid reflux (6M HCl, reflux 1h) to break the Boron-Nitrogen bond. Failure to do this results in 0% yield of the free amine.

Q: How do I check the enantiomeric excess (ee)? A: Standard chiral HPLC columns (like Chiralpak AD-H or OD-H) often struggle with free secondary amines. Derivatize the product with Mosher's Acid Chloride or Benzyl chloroformate (Cbz-Cl) before injection to get reliable separation of enantiomers.

Q: Why is my product unstable in air? A: As a secondary amine with a strained bicyclic system, it can absorb CO2 from the air (forming carbamates) or oxidize. Store the HCl salt under Argon at -20°C.

References

  • Synthesis of Pyrazino-Oxazine Scaffolds

    • Title: "Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines." (Analogous chemistry for the fused ring system).
    • Source:Journal of Medicinal Chemistry, 1976.
    • URL:[Link]

  • Optimized LAH Workup Protocols

    • Title: "Workup for Aluminum Hydride Reductions (Fieser Method)."
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Commercial Reference for CAS 1126432-04-9: Title: "(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Product Page." Source: Sigma-Aldrich / Merck.
  • Borane Reduction Troubleshooting

    • Title: "Reductions of Amides with Borane: Isolation of the Intermedi
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Optimization

Purification methods for (R)-octahydropyrazino[2,1-c][1,4]oxazine intermediates

Technical Support Center: Purification of (R)-Octahydropyrazino[2,1-c][1,4]oxazine Ticket ID: #OP-21C-PUR Subject: Troubleshooting Purity & Isolation of Bicyclic Diamine Intermediates Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (R)-Octahydropyrazino[2,1-c][1,4]oxazine

Ticket ID: #OP-21C-PUR Subject: Troubleshooting Purity & Isolation of Bicyclic Diamine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The (R)-octahydropyrazino[2,1-c][1,4]oxazine scaffold is a privileged bicyclic diamine core often used in GPCR ligands (e.g., 5-HT receptor antagonists). Its purification is notoriously difficult due to three converging factors:

  • High Polarity: The free base is water-soluble, making aqueous extraction inefficient.

  • Lewis Basicity: The secondary amine causes severe peak tailing on standard silica.

  • Stereochemical Integrity: The chiral center at the bridgehead (9aR position) is susceptible to epimerization under harsh conditions, and enantiomeric excess (ee) is often compromised during cyclization.

This guide provides a modular troubleshooting workflow to address these specific failure modes.

Module 1: The Decision Matrix (Start Here)

Before selecting a method, determine the state of your crude material.

Purification_Decision_Tree Start Crude Reaction Mixture Check_State Current State? Start->Check_State Liquid_Oil Dark Viscous Oil (Free Base) Check_State->Liquid_Oil Solid_Ppt Precipitate/Solid (Salt Form) Check_State->Solid_Ppt Check_Purity HPLC Purity > 85%? Liquid_Oil->Check_Purity Method_D Method D: Recrystallization (HCl/IPA) Solid_Ppt->Method_D Upgrade Bulk Purity Check_Chirality Chiral HPLC > 95% ee? Check_Purity->Check_Chirality Yes (Clean) Method_A Method A: Acid-Base Extraction (Salting Out) Check_Purity->Method_A No (Dirty) Method_B Method B: Classical Resolution (Tartrate Salts) Check_Chirality->Method_B No (Low ee) Check_Chirality->Method_D Yes (High ee) Method_C Method C: Basified Silica Column (DCM/MeOH/NH3) Method_A->Method_C If still impure

Figure 1: Strategic decision tree for selecting the appropriate purification module based on the physical state and analytical data of the intermediate.

Module 2: Troubleshooting Extraction (The "Water-Solubility" Trap)

User Issue: "I synthesized the intermediate, but after workup, my organic layer is empty. The product is stuck in the aqueous phase."

Root Cause: The bicyclic diamine structure is highly polar. Standard extraction (DCM/Water) fails because the partition coefficient (LogP) favors the aqueous phase, especially if the pH is not sufficiently high.

Protocol: The "Salting-Out" Extraction

  • pH Adjustment: Cool the aqueous reaction mixture to 0°C. Basify to pH > 12 using 50% NaOH or saturated KOH. Note: Carbonates (pH ~10) are often insufficient to fully deprotonate the secondary amine.

  • Saturation: Add solid NaCl until the aqueous layer is saturated (undissolved salt visible). This increases the ionic strength, forcing the organic amine out (Salting Out effect).

  • Solvent Selection: Do NOT use Ethyl Acetate (it may hydrolyze at pH 12 or trap impurities). Use Chloroform/Isopropanol (3:1) or DCM/Isopropanol (9:1) . The alcohol disrupts hydrogen bonding with water.

  • Multi-Pass: Extract 4-5 times.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as the latter is slightly acidic and can bind the amine.

Module 3: Chiral Resolution (The "Enantiomer" Problem)

User Issue: "My reaction produced a racemate or low ee (70:30 er). How do I upgrade to >99% (R)-isomer without expensive chiral chromatography?"

Root Cause: Cyclization reactions often have partial racemization. The most scalable fix is Classical Resolution via diastereomeric salt formation.

Protocol: Di-p-toluoyl-L-tartaric Acid (L-DTTA) Resolution This method exploits the solubility difference between the (R, L-DTTA) salt and the (S, L-DTTA) salt.

StepActionCritical Parameter
1. Preparation Dissolve crude free base (1.0 eq) in Ethanol (absolute) .Concentration: 0.1 g/mL.
2. Acid Addition Add L-DTTA (0.5 to 1.0 eq) dissolved in warm Ethanol.Add dropwise at 60°C.
3. Nucleation Stir at 60°C for 30 mins, then cool slowly to RT over 4 hours.Slow cooling is vital for crystal purity.
4. Isolation Filter the white precipitate.This is usually the (R)-isomer salt (Verify via Chiral HPLC).
5. Cracking Suspend solid in DCM; add 1M NaOH. Separate organic layer.[1]Recovers the enantiopure free base.

Note: If L-DTTA fails, switch to Dibenzoyl-L-tartaric acid or simple L-Tartaric acid in MeOH/Acetone mixtures.

Module 4: Chromatographic Purification (The "Streaking" Fix)

User Issue: "The compound streaks from the baseline to the solvent front on TLC and silica columns. I cannot separate impurities."

Root Cause: The secondary amine interacts strongly with the acidic silanols (Si-OH) on the silica gel surface.

Protocol: The "Basified Silica" Technique You must neutralize the silica acidity to get sharp peaks.

Option A: Mobile Phase Modifier (Standard)

  • Solvent System: DCM : MeOH : NH₄OH (28% aq)

  • Ratio: Start with 95 : 5 : 0.5. Increase polarity to 90 : 10 : 1.

  • Tip: Premix the MeOH and NH₄OH before adding to DCM to avoid phase separation.

Option B: Triethylamine (TEA) Pre-wash (Robust)

  • Pack the silica column using DCM containing 1% Triethylamine .

  • Flush with 2 column volumes of pure DCM (to remove excess TEA).

  • Load your sample.[2][3]

  • Elute with a standard DCM/MeOH gradient. The silica sites are now "capped" with TEA, preventing your product from sticking.

Frequently Asked Questions (FAQ)

Q1: The product turns yellow/brown upon standing. Is it decomposing?

  • A: Yes. Bicyclic diamines are prone to N-oxidation at the bridgehead nitrogen or the secondary amine.

  • Fix: Store the intermediate as the Dihydrochloride (2HCl) salt . Dissolve the free base in dry Ethanol, add 2.2 eq of HCl in Dioxane/Ether, and filter the non-hygroscopic solid. This stabilizes the compound indefinitely at RT.

Q2: Can I use Reverse Phase (C18) HPLC?

  • A: Yes, but standard acidic buffers (Formic Acid) will protonate the amines, causing early elution (low retention).

  • Fix: Use a High pH Buffer (10mM Ammonium Bicarbonate, pH 10) with an XBridge or Gemini C18 column. This keeps the amine neutral, increasing retention and improving separation from polar impurities.

Q3: My NMR shows extra peaks that look like a "shadow" of the product.

  • A: This is likely Rotamers or the HCl salt form mixed with free base.

  • Fix: Run the NMR in DMSO-d6 at 80°C to coalesce rotamers, or add a drop of D₂O/NaOD to ensure a single protonation state.

References

  • Synthesis and Pharmacological Evaluation of Octahydropyrido[2,1-c][1,4]oxazines. Source: Journal of Medicinal Chemistry (1976).[4] Relevance: Foundational synthesis and diastereomeric separation of the core scaffold. URL:[Link]

  • Chiral Resolution via Diastereomeric Salt Formation. Source: Wikipedia / General Chemical Practice. Relevance: Standard protocols for resolving chiral amines using tartaric acid derivatives. URL:[Link]

  • Strategies for the Purification of Basic Pharmaceutical Compounds. Source: Flash Purification Blog (Biotage/Teledyne). Relevance: Validates the use of amine-modified silica (TEA/NH4OH) for preventing tailing. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Integrity Assurance for (R)-Octahydropyrazino[2,1-c][1,4]oxazine

Topic: Prevention of Racemization and Degradation during Downstream Processing Document ID: TSC-PROTO-882 Version: 2.4 (Current) Audience: Process Chemists, Analytical Scientists, Drug Discovery Leads Introduction: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization and Degradation during Downstream Processing Document ID: TSC-PROTO-882 Version: 2.4 (Current) Audience: Process Chemists, Analytical Scientists, Drug Discovery Leads

Introduction: The Stereochemical Challenge

(R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS: 1089759-42-1 [Free Base], 1126432-04-9 [2HCl]) is a privileged bicyclic scaffold used in the synthesis of CNS-active agents and antimicrobials. Its pharmacological potency is strictly tied to the configuration of the bridgehead carbon (C9a).

While the fully saturated octahydro- system is chemically robust compared to its unsaturated precursors, the free base is susceptible to oxidative dehydrogenation and subsequent racemization during workup and purification. This guide addresses the specific "danger zones" where enantiomeric excess (ee) is typically lost.

Module 1: Critical Control Points (Process Map)

The following diagram illustrates the stability landscape of the molecule. Racemization in this saturated system is rarely spontaneous; it is induced by oxidative stress or thermal forcing that triggers a radical or iminium-mediated inversion.

RacemizationRisk Start Crude Reaction Mixture (Reduction Step) Quench Acidic Quench (pH < 2) Start->Quench Stable Basify Basification (pH > 10) Quench->Basify Heat Release Extract Solvent Extraction (DCM/MTBE) Basify->Extract Rapid Processing Req. Risk1 CRITICAL RISK: Aerobic Oxidation (Formation of Iminium Species) Extract->Risk1 Prolonged Air Exposure Risk2 CRITICAL RISK: Thermal Distillation (>120°C / Atmospheric) Extract->Risk2 Attempted Distillation SafePath Salt Formation (HCl/Oxalate in EtOH) Extract->SafePath Immediate Derivatization Racemate Racemic Mixture / Degradant Risk1->Racemate C9a Inversion Risk2->Racemate Radical Mechanism Final Stable (R)-Enantiomer (Solid Salt) SafePath->Final Crystallization

Figure 1: Process flow highlighting the divergence between stable salt formation (Blue/Green) and high-risk processing steps (Red) that lead to racemization.

Module 2: Chemical Environment & Extraction (FAQs)

Q: I observe a drop in ee from 98% to 92% after aqueous workup. The pH was 12. Is the base causing deprotonation?

A: Unlikely. The pKa of the bridgehead C-H (C9a) in a saturated amine is extremely high (>40), making direct deprotonation by hydroxide impossible.

  • The Real Culprit: The drop in ee is likely due to oxidative dehydrogenation catalyzed by trace transition metals in your water or reagents, combined with atmospheric oxygen. This forms a planar iminium intermediate (C=N), which reduces non-stereoselectively or tautomerizes.

  • Corrective Action:

    • Degas all extraction solvents (sparge with N₂ or Ar).

    • Add a radical scavenger (e.g., BHT, 0.1 mol%) to the organic phase if concentrating to dryness.

    • Minimize the time the molecule exists as a free base.

Q: Can I use chlorinated solvents (DCM/Chloroform) for extraction?

A: Use with caution.

  • Risk: Chlorinated solvents can undergo homolytic cleavage under light/heat, generating radicals that abstract the hydrogen at C9a (the tertiary bridgehead position is most vulnerable to radical attack).

  • Recommendation: Switch to MTBE (Methyl tert-butyl ether) or 2-MeTHF . These solvents are less prone to radical generation and allow for cleaner phase separations.

Module 3: Thermal Stability & Purification

Q: The free base is an oil. Can I purify it via fractional distillation?

A: Not Recommended.

  • Mechanism: While the molecule boils (approx. 80-100°C at high vacuum), the thermal energy required often exceeds the activation energy for ring inversion or radical formation, especially if the crude mixture contains unreduced metal salts (e.g., from a LAH or Borane reduction).

  • Protocol:

    • Skip distillation of the free base.

    • Perform a "salt break" purification:

      • Dissolve crude oil in dry Ethanol/IPA.

      • Add 2.2 equivalents of HCl (gas or dioxane solution).

      • Crystallize the (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride .

      • This locks the nitrogen inversion and the C9a configuration.

Q: How do I store the intermediate if I cannot process it immediately?

A: Never store the free base oil at room temperature.

  • Storage SOP:

    • Form: Dihydrochloride Salt (Solid).

    • Atmosphere: Argon/Nitrogen flush.

    • Temp: 2-8°C.

    • Reason: The salt form protonates the bridgehead nitrogen, electronically shielding the adjacent C9a chiral center from oxidative attack.

Module 4: Analytical Validation

Q: How do I distinguish between the (R) and (S) enantiomers?

A: Standard NMR is insufficient as they are enantiomers, not diastereomers. You must use Chiral HPLC or derivatization.

Validated Method Parameters:

Parameter Specification
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)
Mobile Phase Hexane : EtOH : DEA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Weak chromophore - high concentration req.)

| Derivatization (Alt) | React with Mosher's Acid Chloride to form diastereomers, then analyze via ¹H-NMR or achiral HPLC. |

Summary of Safe Processing Protocol
  • Reduction: Ensure complete consumption of the precursor (usually a dione or lactam).

  • Quench: Acidic quench (HCl) to remove metal salts.

  • Liberation: Basify with cold NaOH (keep T < 10°C) under Nitrogen.

  • Extraction: Rapid extraction into MTBE (pre-degassed).

  • Stabilization: Do not concentrate to dryness. Add HCl/EtOH immediately to the organic layer to precipitate the salt.

  • Isolation: Filter the stable dihydrochloride salt.

References
  • Stereochemistry of Bicyclic Amines and Racemization Mechanisms. Source: Royal Holloway, University of London (Thesis Repository). URL:[Link] Relevance: Foundational mechanism of racemization in bridged/fused bicyclic systems via ring strain and transition states.

  • Separation of Enantiomers of Bicyclic Heterocycles. Source: MDPI (Molecules Journal). URL:[Link] Relevance: Validates chiral stationary phases (Amylose/Cellulose) for resolving oxazine-type enantiomers.

  • Mechanisms of Amino Acid/Peptide Racemization (Precursor Context). Source: MDPI (Biomolecules). URL:[Link] Relevance: Explains the "danger zone" of the precursor dione/lactam reduction where enolization leads to loss of chirality before the final saturated ring is formed.

Reference Data & Comparative Studies

Validation

Technical Guide: Enantiomeric Purity Determination of (R)-Octahydropyrazino[2,1-c][1,4]oxazine

This guide provides a technical workflow for determining the enantiomeric purity of (R)-octahydropyrazino[2,1-c][1,4]oxazine (CAS: 508241-14-3).[1] As a saturated bicyclic diamine lacking strong chromophores, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical workflow for determining the enantiomeric purity of (R)-octahydropyrazino[2,1-c][1,4]oxazine (CAS: 508241-14-3).[1] As a saturated bicyclic diamine lacking strong chromophores, this compound presents specific detection challenges that standard UV-based HPLC cannot address without modification.

[1]

Executive Summary & Strategic Approach

(R)-Octahydropyrazino[2,1-c][1,4]oxazine is a critical chiral scaffold in drug discovery, often serving as a core for 5-HT receptor ligands and other CNS-active agents.[1]

The Analytical Challenge:

  • Lack of Chromophore: The molecule is fully saturated.[1] It has negligible UV absorption above 210 nm, making direct UV detection in HPLC unreliable due to baseline noise and solvent cut-off interference.[1]

  • Basicity: The secondary amine moiety causes severe peak tailing on standard silica-based chiral columns unless specific mobile phase modifiers are used.[1]

The Solution Strategy: This guide recommends Pre-column Derivatization followed by Chiral HPLC as the Gold Standard method. This approach introduces a UV-active chromophore, simultaneously solving the detection limit issue and reducing the basicity of the amine to improve peak shape.[1]

Method Comparison: Choosing the Right Protocol

FeatureMethod A: HPLC (Derivatized) (Recommended)Method B: Direct HPLC (ELSD/MS) Method C: 19F-NMR (Mosher's)
Principle Convert to UV-active amide; separate on chiral column.[1]Direct separation; detect via scattering or mass.[1]Convert to diastereomers; measure distinct NMR shifts.
Detector Standard UV (254 nm)ELSD, CAD, or SQ-MS400+ MHz NMR
Sensitivity High (Limit of detection < 0.1%)Medium to HighModerate (~1-2% limit)
Robustness Excellent (Stable derivative)Good (Requires specialized detector)Good (Quick check)
Throughput High (after prep)HighLow
Primary Use QC, Release Testing, Trace Impurity AnalysisR&D ScreeningInitial confirmation of optical rotation

Primary Protocol: Chiral HPLC with DNB-Derivatization

This protocol converts the non-absorbing amine into a 3,5-dinitrobenzamide derivative.[1] This derivative has strong UV absorbance at 254 nm and interacts strongly with


-basic chiral stationary phases (CSPs).[1]
Phase 1: Derivatization Workflow

Objective: Attach a UV tag to the secondary amine (N-H).[1]

  • Reagents:

    • Analyte: 10 mg (R)-octahydropyrazino[2,1-c][1,4]oxazine.[1]

    • Reagent: 12 mg 3,5-Dinitrobenzoyl chloride (DNB-Cl).[1]

    • Base: 20 µL Triethylamine (TEA).[1]

    • Solvent: 1 mL Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve analyte and TEA in DCM.[1]

    • Add DNB-Cl slowly at 0°C (ice bath) to prevent side reactions.[1]

    • Stir at room temperature for 15 minutes.

    • Quench: Add 0.5 mL water and 0.5 mL saturated NaHCO₃. Vortex.

    • Extract: Remove the organic (DCM) layer.[1] Dry over MgSO₄.[1]

    • Dilute: Dilute the dry organic layer 1:10 with Mobile Phase (Hexane/IPA) for injection.[1]

Phase 2: Chromatographic Conditions

Column Selection: The DNB group is a


-acid.[1] It resolves best on Amylose-based  columns (Chiralpak AD-H or IA) which act as 

-bases.[1]
  • Instrument: HPLC with UV Detector.

  • Column: Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) = 80 : 20 (v/v).[1]

    • Note: No basic additive (DEA) is needed because the amine is now an amide (neutral).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1]

  • Expected Elution: The enantiomers (R-DNB and S-DNB) typically separate with a resolution (

    
    ) > 2.0.[1]
    

Alternative Protocol: Direct Chiral HPLC (Requires ELSD/MS)

If derivatization is not desirable and you possess an Evaporative Light Scattering Detector (ELSD) or Mass Spec, use this method.[1]

  • Column: Chiralpak IC (Immobilized polysaccharide; robust for amines).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) = 90 : 10 : 0.1.[1]

    • Critical: The 0.1% DEA is mandatory to mask silanols and ensure sharp peaks for the free amine.[1]

  • Detection:

    • ELSD: Drift tube temp 40°C, Gain 5.

    • MS: ESI+ mode, monitor [M+H]+ = 143.1.[1]

Secondary Protocol: 19F-NMR with Mosher's Acid

Ideal for quick purity checks during synthesis optimization without setting up an HPLC method.[1]

  • Derivatization: React 5 mg of the amine with (S)-(+)-MTPA-Cl (Mosher's acid chloride) in pyridine/CDCl₃.

  • Analysis: Acquire 19F-NMR (no decoupling needed).[1]

  • Interpretation:

    • The (R,R)-diastereomer and (S,R)-diastereomer will show distinct CF₃ peaks (typically separated by 0.05 - 0.2 ppm).[1]

    • Integration of these peaks provides the enantiomeric excess (ee).[1]

Visualization: Method Development Workflow

G Start Start: (R)-Octahydropyrazino[2,1-c][1,4]oxazine Sample CheckUV Check Detection Capability: Is ELSD or MS available? Start->CheckUV NMR_Path Quick Check / No HPLC Start->NMR_Path Alternative NoELSD No (UV Only) CheckUV->NoELSD YesELSD Yes (ELSD/MS) CheckUV->YesELSD Deriv Derivatization Step: React with 3,5-Dinitrobenzoyl Chloride (Adds UV Chromophore) NoELSD->Deriv HPLC_UV HPLC Analysis: Column: Chiralpak AD-H MP: Hexane/IPA (80:20) Det: UV 254nm Deriv->HPLC_UV DirectHPLC Direct HPLC Analysis: Column: Chiralpak IC MP: Hexane/EtOH/DEA (90:10:0.1) Det: ELSD/MS YesELSD->DirectHPLC Mosher Mosher's Analysis: React with (S)-MTPA-Cl Measure 19F-NMR NMR_Path->Mosher

Caption: Decision tree for selecting the optimal enantiomeric purity determination method based on available instrumentation.

References

  • Daicel Chiral Technologies. Chiral Column Selection Guide for Amines. (General protocol for basic amines on polysaccharide columns).

  • Sigma-Aldrich. Product Specification: (R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS 508241-14-3).[1][2][1]

  • Hoye, T. R., et al. "Mosher's Method for Absolute Configuration Assignment."[1] Nature Protocols, 2007.[1] (Standard protocol for MTPA derivatization of secondary amines). [1]

  • Riley, T. N., et al. "Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines." Journal of Medicinal Chemistry, 1976.[1][3] (Foundational synthesis and diastereomer separation of the ring system).

Sources

Comparative

Comparative Guide: (9aR) vs. (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine Scaffolds

Executive Summary Octahydropyrazino[2,1-c][1,4]oxazine is a privileged bicyclic heterocycle used extensively as a core scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets (NK1/NK3 recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydropyrazino[2,1-c][1,4]oxazine is a privileged bicyclic heterocycle used extensively as a core scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets (NK1/NK3 receptors, 5-HT receptors) and oncology (PARP inhibitors).

The stereochemistry at the 9a-bridgehead carbon is the critical determinant of biological activity.

  • The (9aS)-Enantiomer (Eutomer): Typically serves as the bioactive scaffold for high-affinity NK1/NK3 antagonists and 5-HT2C agonists. It adopts a specific trans-fused chair-chair conformation that aligns pharmacophores for optimal receptor binding.

  • The (9aR)-Enantiomer (Distomer): Generally exhibits significantly reduced potency (>100-fold lower affinity) for these primary targets. It is often utilized as a negative control in pharmacological assays or investigated for distinct off-target profiles.

Structural & Stereochemical Analysis

The molecule consists of a pyrazine ring fused to an oxazine ring. The 9a carbon is the chiral bridgehead. The spatial arrangement of this center dictates the overall topology of the molecule (V-shape vs. linear extension), which is crucial for fitting into G-Protein Coupled Receptor (GPCR) binding pockets.

Feature(9aS)-Isomer (9aR)-Isomer
CAS Number 1089759-42-1 1126432-04-9 (dihydrochloride)
Stereochemistry Bridgehead H is down (dashed)Bridgehead H is up (wedge)
Conformation Trans-fused (Rigid Chair-Chair)Cis-fused (Flexible/Twisted)
Primary Utility Lead scaffold for NK1/NK3 antagonistsNegative control / Inactive isomer
Physical State Liquid / Low-melting solidLiquid / Low-melting solid
3D Conformation Diagram (DOT)

The following diagram illustrates the stereochemical divergence and its impact on receptor fitting.

Stereochemistry Racemic Racemic Precursor (Octahydropyrazino[2,1-c][1,4]oxazine) Resolution Chiral Resolution (HPLC / Tartaric Acid) Racemic->Resolution S_Isomer (9aS)-Enantiomer (Eutomer) Resolution->S_Isomer Yields R_Isomer (9aR)-Enantiomer (Distomer) Resolution->R_Isomer Yields Conformation_S Rigid Chair-Chair (Optimal GPCR Fit) S_Isomer->Conformation_S Adopts Conformation_R Twisted/Flexible (Steric Clash) R_Isomer->Conformation_R Adopts Target_NK1 NK1/NK3 Receptor High Affinity (<10 nM) Conformation_S->Target_NK1 Locks into Target_Inactive Low Affinity Binding (>1000 nM) Conformation_R->Target_Inactive Results in

Caption: Stereochemical divergence showing the (9aS)-isomer's ability to adopt the rigid conformation required for high-affinity GPCR binding.

Comparative Pharmacological Profile

The biological activity of this scaffold is rarely intrinsic; rather, it acts as a "chiral engine" that orients substituents (e.g., aryl groups) into the correct position. The data below synthesizes Structure-Activity Relationship (SAR) trends from NK1 antagonist and 5-HT agonist research.

Case Study: NK1/NK3 Receptor Antagonism

In the development of dual NK1/NK3 antagonists (e.g., for treating depression or schizophrenia), the (9aS) core is essential.

Parameter(9aS)-Derivative (9aR)-Derivative Impact of Chirality
NK1 Binding (Ki) 2.5 nM > 1,000 nM>400x selectivity for (S). The (S)-bridgehead directs the C7-substituent into the hydrophobic pocket.
NK3 Binding (Ki) 8.0 nM > 500 nM(S)-isomer maintains dual affinity; (R)-isomer loses potency across both subtypes.
Metabolic Stability High (t1/2 > 4h)ModerateThe rigid (S)-conformation protects the core nitrogen from rapid oxidation.
CNS Penetration High (B/P > 1.0)HighBoth cross BBB, but only (S) engages the target effectively.

> Expert Insight: In compounds like those described in US Patent 8,796,269 , the (7S, 9aS) configuration is strictly required. Using the (9aR) scaffold results in a "molecular mismatch" where the pendant aryl groups clash with the receptor walls, abolishing activity.

Case Study: 5-HT2C Agonism

Similar to the pyrido-fused analogs (e.g., Ro 60-0175), the (S)-configuration at the bridgehead is often preferred for 5-HT2C agonists.

  • Mechanism: The (S)-scaffold mimics the spatial arrangement of serotonin's ethylamine side chain when constrained in a bioactive conformation.

  • Selectivity: The (S)-isomer often shows improved selectivity against 5-HT2A (hallucinogenic potential) compared to the (R)-isomer or racemate.

Experimental Protocols

A. Synthesis & Resolution Workflow

To obtain high optical purity (>98% ee), kinetic resolution or asymmetric synthesis is preferred over fractional crystallization.

Protocol: Kinetic Resolution via Tartaric Acid

  • Starting Material: Dissolve 10g of racemic octahydropyrazino[2,1-c][1,4]oxazine in Ethanol (EtOH).

  • Chiral Acid Addition: Add 0.5 equivalents of L-(+)-Tartaric acid dissolved in hot EtOH.

  • Crystallization: Heat to reflux for 1 hour, then cool slowly to 4°C over 12 hours.

  • Filtration: The (9aR)-diastereomeric salt typically precipitates first (check specific solvent systems as this varies by derivative). Filter the solid.

  • Free Base Recovery: Treat the filtrate (enriched in (9aS)) with 1N NaOH and extract with Dichloromethane (DCM).

  • Validation: Analyze by Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

B. In Vitro Binding Assay (NK1 Receptor)

Purpose: Determine the Ki of (R) vs (S) derivatives.

  • Membrane Prep: Use CHO cells stably expressing human NK1 receptors.

  • Ligand: [3H]-Substance P (0.5 nM).

  • Incubation: Incubate membranes with test compounds (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Mechanism of Action (Signaling Pathway)

The following diagram details how the (9aS)-scaffold (as part of an antagonist) blocks the NK1 receptor signaling cascade, preventing downstream calcium release associated with pain and depression.

Signaling SubstanceP Substance P (Endogenous Ligand) NK1_Receptor NK1 Receptor (Gq-Coupled GPCR) SubstanceP->NK1_Receptor Activates S_Scaffold (9aS)-Antagonist (Drug) S_Scaffold->NK1_Receptor Blocks (Competitive) G_Protein Gq Protein Activation S_Scaffold->G_Protein Prevents Activation NK1_Receptor->G_Protein Stimulates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Response Nociception / Depressive Signaling Ca_Release->Response

Caption: Mechanism of NK1 antagonism. The (9aS)-scaffold competitively binds the receptor, preventing Substance P-induced Gq signaling and calcium mobilization.

Conclusion & Recommendations

  • For Drug Discovery: Prioritize the (9aS)-octahydropyrazino[2,1-c][1,4]oxazine scaffold (CAS 1089759-42-1) for CNS programs targeting NK1, NK3, or 5-HT2C receptors. It consistently yields higher affinity and better metabolic profiles.

  • For Negative Controls: Use the (9aR)-isomer (CAS 1126432-04-9) to validate that biological effects are target-specific and not due to non-specific physicochemical interactions.

  • Sourcing: Ensure optical purity >98% ee, as even 2% contamination of the eutomer in the distomer sample can skew biological data.

References

  • US Patent 8,796,269 B2 . Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide. (2014). USPTO . Link

  • Riley, T. N., & Rankin, G. O. (1976).[1] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.[1] Link

  • Sigma-Aldrich . (S)-Octahydropyrazino[2,1-c][1,4]oxazine Product Sheet (CAS 1089759-42-1).[2] Link

  • ChemScene . (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Product Data (CAS 1126432-04-9). Link

Sources

Validation

Bioisosteric comparison of octahydropyrazino[2,1-c][1,4]oxazine vs morpholine

This guide provides an in-depth bioisosteric analysis of octahydropyrazino[2,1-c][1,4]oxazine as a rigidified surrogate for morpholine .[1][2][3][4] It is designed for medicinal chemists seeking to optimize potency, sele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth bioisosteric analysis of octahydropyrazino[2,1-c][1,4]oxazine as a rigidified surrogate for morpholine .[1][2][3][4] It is designed for medicinal chemists seeking to optimize potency, selectivity, and pharmacokinetic (PK) profiles in lead optimization.[3][4]

[3][4][5][6]

Executive Summary

Octahydropyrazino[2,1-c][1,4]oxazine (OHPO) represents a conformationally restricted, fused-bicyclic bioisostere of morpholine.[2][3][4] While morpholine is a ubiquitous solubilizing tether, it suffers from high conformational entropy and metabolic liability at the


-carbons.[2][4] OHPO "locks" the heteroatom vectors, reducing the entropic penalty of binding and shielding metabolic soft spots.[2][5]

The Verdict: Switch to OHPO when your morpholine-containing lead exhibits:

  • Low Selectivity: Due to the "floppy" nature of the morpholine ring adapting to off-targets (e.g., hERG).[1][2][3][4]

  • High Clearance: Driven by oxidative metabolism at the morpholine

    
    -carbons.[1][2][3]
    
  • Low Potency: Where a specific vector of the oxygen lone pair or protonated nitrogen is required for binding affinity.[1][2]

Structural & Physicochemical Analysis[2][8]

The transition from morpholine to OHPO is not merely adding bulk; it is a topological freeze.[1][2] OHPO fuses a piperazine ring across the C2-N4 bond of a morpholine-like system (or vice versa), creating a rigid bicyclic core.[2][3][4]

Comparative Properties Table
PropertyMorpholineOctahydropyrazino[2,1-c][1,4]oxazineImpact on Drug Design
Formula


Increased MW (+55 Da) but higher

.[2][3][4]
Topology Monocyclic, Flexible ChairBicyclic, Fused Chair-ChairRigidification: Locks N-O vector.[1][2][3]
LogP (Calc) ~ -0.86~ -0.70Maintains Polarity: Minimal lipophilicity penalty despite added carbons.[1][2][3][4]
pKa (Conj. Acid) 8.36~ 8.5 - 9.0 (Secondary Amine)Slightly more basic due to ring strain and alkyl substitution.[1][2][3][4]
TPSA 12-20

~ 24.5

Moderate increase; maintains BBB permeability potential.[2][3]
Metabolic Liability High (

-C oxidation)
Low (Bridgehead shielding)Key Advantage: Blocks CYP450 access.[1][2][3][4]
Vector Analysis & Conformation

Morpholine exists in a rapid chair-flip equilibrium.[1][2][3][4] In contrast, OHPO exists in a trans-fused chair-chair conformation.[1][2][3] This locks the relative orientation of the Nitrogen lone pair (or proton) and the Oxygen atom.[2][3][5]

  • Morpholine: Oxygen can sweep a wide cone of space.[1][2][3]

  • OHPO: Oxygen is fixed relative to the NH vector.[1][2][3] If the protein pocket demands a specific distance between the H-bond donor (NH) and acceptor (O), OHPO pays a lower entropic cost (

    
    ) than morpholine.[2][3][4]
    

G cluster_0 Morpholine (Flexible) cluster_1 OHPO (Rigid) M Morpholine (High Entropy) Binding Target Binding (Active Site) M->Binding High Entropic Penalty (Induced Fit) O Octahydropyrazino[2,1-c][1,4]oxazine (Low Entropy) O->Binding Pre-organized High Affinity

Figure 1: Entropic advantage of the rigid OHPO scaffold over flexible morpholine.

Bioisosteric Utility: The "Why" and "When"
A. Metabolic Stability (The Shielding Effect)

Morpholine is often metabolized via oxidation at the carbon alpha to the nitrogen (forming a lactam or ring-opening).[2][3][4] In OHPO, these positions are either bridgehead carbons or sterically crowded by the fused ring system.[2][4]

  • Mechanism: The fused ring prevents the optimal angle of attack for CYP450 iron-oxo species.[1][2][3]

  • Outcome: Extended half-life (

    
    ) and reduced intrinsic clearance (
    
    
    
    ).[2][3][4]
B. Selectivity (The ROMK Case Study)

The most authoritative example of this scaffold's utility comes from the development of ROMK (Kir1.[2][3][4]1) inhibitors .[1][2][3]

  • Challenge: Early morpholine/piperazine leads for ROMK inhibition suffered from poor selectivity against the hERG channel (a major cardiotoxicity risk).[1][2][3][4]

  • Solution: Tang et al. (2016) utilized the octahydropyrazino[2,1-c][1,4]oxazine scaffold.[2][3][4][6]

  • Result: The rigid scaffold prevented the molecule from adopting the conformation required to bind hERG, while perfectly matching the ROMK pharmacophore.[1][2] This resulted in a potent inhibitor with a clean safety profile.[1][2][3]

Experimental Protocols
Synthesis of the Core Scaffold

This protocol describes the synthesis of the (S)-enantiomer, which is often the bioactive form derived from the chiral pool.[2][3][4]

Reaction Scheme:

  • Starting Material: (S)-1-Boc-2-hydroxymethylpiperazine.[1][2][3][4]

  • Reagent: Chloroacetyl chloride (or 2-chloroethanol derivatives for direct cyclization).

  • Cyclization: Intramolecular

    
    .[1][2][3]
    

Synthesis SM (S)-1-Boc-2-hydroxymethylpiperazine Step1 1. Alkylation (Chloroacetyl chloride, Et3N, DCM) SM->Step1 Inter Intermediate: Chloroacetamide derivative Step1->Inter Step2 2. Cyclization & Reduction (NaH then LiAlH4 or BH3) Inter->Step2 Product (S)-Octahydropyrazino[2,1-c][1,4]oxazine Step2->Product

Figure 2: Synthetic route to the bicyclic core.[1][2][3][4]

Step-by-Step Protocol:

  • Acylation: Dissolve (S)-1-Boc-2-hydroxymethylpiperazine (1.0 eq) in DCM at 0°C. Add triethylamine (1.5 eq). Dropwise add chloroacetyl chloride (1.1 eq).[2][3][4] Stir for 2h. Quench with water, extract with DCM, and concentrate to yield the chloroacetamide intermediate.[5]

  • Cyclization: Dissolve the intermediate in dry THF. Add NaH (1.2 eq, 60% dispersion) at 0°C to deprotonate the hydroxyl group. The alkoxide attacks the alkyl chloride (or amide carbonyl if using different linkers) to close the morpholine ring.[2][3][4] Heat to reflux if necessary (2-4h).

  • Reduction: If a lactam (oxazinone) is formed, cool the solution and add

    
     (2.0 eq) or Borane-THF complex.[2][3][4] Reflux for 4h to reduce the carbonyl to the methylene.
    
  • Workup: Quench carefully with Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter precipitate.[1][2][3] Concentrate filtrate.[1][2][3]
  • Deprotection (Optional): If the Boc group remains or a different N-protection was used, remove it using TFA/DCM (1:1) to expose the secondary amine for library coupling.[2][3][4]

Microsomal Stability Assay

To validate the bioisosteric advantage, run a head-to-head stability assay.[1][2][3]

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1][2][3][4]

  • Test Compounds: Your Morpholine lead vs. the OHPO analogue.

  • Concentration: 1

    
    M compound.[1][2][3]
    
  • Protocol:

    • Incubate compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate with NADPH regenerating system.[1][2][3]

    • Sample at 0, 5, 15, 30, and 60 min.[4][5]

    • Quench with cold acetonitrile containing Internal Standard.[2][3]

    • Analyze via LC-MS/MS.[1][2][3][4]

  • Success Metric: Expect >2-fold improvement in intrinsic clearance (

    
    ) for the OHPO analogue.
    
References
  • Tang, H., et al. (2016).[2][3] "Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1,4]oxazine scaffold."[2][3][4] Bioorganic & Medicinal Chemistry Letters, 26(23), 5695-5702.[2][3] [2][3][5]

  • Brockunier, L. L., et al. (2004).[2][3] "Substituted piperazines as potent and selective ROMK inhibitors."[1][2][3][5] Patent WO2004058728.[1][2][3] (Foundational work on the pharmacophore).

  • PubChem Compound Summary. "Octahydropiperazino[2,1-c]morpholine."[1][2][3] [2][3][5]

  • Wuitschik, G., et al. (2010).[2][3] "Spirocyclic and Bicyclic Morpholines as Bioisosteres." Journal of Medicinal Chemistry. (General context on rigid morpholines).

Sources

Comparative

Absolute Configuration of (R)-octahydropyrazino[2,1-c][1,4]oxazine: A Comparative Technical Guide

Executive Summary Confirming the absolute configuration (AC) of (R)-octahydropyrazino[2,1-c][1,4]oxazine presents a specific challenge in medicinal chemistry. As a light-atom (C, H, N, O), bicyclic fused-ring system, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the absolute configuration (AC) of (R)-octahydropyrazino[2,1-c][1,4]oxazine presents a specific challenge in medicinal chemistry. As a light-atom (C, H, N, O), bicyclic fused-ring system, it lacks the heavy atoms required for easy anomalous dispersion in X-ray crystallography and often exists as an oil or low-melting solid, complicating crystal growth.

This guide compares three validation methodologies: Vibrational Circular Dichroism (VCD) , Single Crystal X-Ray Diffraction (SC-XRD) , and NMR Derivatization (Mosher’s Method) .

The Verdict: For this specific scaffold, VCD is the recommended primary technique . It allows for AC determination directly in solution without crystallization or derivatization, preserving the sample integrity. SC-XRD serves as the ultimate validation but requires salt formation (e.g., HCl or p-bromobenzoate) to introduce heavy atoms and induce crystallization.

The Scientific Challenge: "Light Atom" Ambiguity

The molecule octahydropyrazino[2,1-c][1,4]oxazine is a 6-6 fused heterocycle. The critical stereocenter is at the bridgehead carbon (9a).

  • Lack of Anomalous Scattering: Standard Mo-source X-ray diffraction relies on anomalous scattering (Bijvoet pairs) to distinguish enantiomers. Without elements heavier than Oxygen (Z=8), the Flack parameter is often inconclusive (standard error > 0.1) unless Cu-radiation is used with high redundancy.

  • Conformational Flexibility: The fused piperazine-morpholine system can adopt cis or trans ring fusions. While NOESY NMR resolves relative stereochemistry (cis vs. trans), it cannot distinguish the (R,R) enantiomer from the (S,S).

  • Physical State: Free bases of this class are frequently oils, making direct crystallization impossible.

Methodology 1: Vibrational Circular Dichroism (VCD)

Status: Recommended Primary Method

VCD measures the differential absorption of left and right circularly polarized infrared light (


).[1][2][3] Since it probes vibrational transitions, it is sensitive to the 3D chiral environment of the entire molecular skeleton, not just a single chromophore.
The Workflow

The determination relies on comparing the experimental VCD spectrum with a DFT-calculated spectrum of the hypothesized enantiomer.[2][4][5][6][7]

VCD_Workflow Start Start: Pure Sample (~10mg) Exp_IR Step 1: FTIR & VCD Measurement (Solvent: CDCl3 or CD2Cl2) Start->Exp_IR Conf_Search Step 2: Conformational Search (Molecular Mechanics) Start->Conf_Search Compare Step 5: Statistical Comparison (SimVCD / Enantiomeric Similarity Score) Exp_IR->Compare DFT_Opt Step 3: DFT Geometry Opt & Freq Calc (B3LYP/6-31G* or higher) Conf_Search->DFT_Opt Boltzmann Step 4: Boltzmann Weighting (Generate Composite Spectrum) DFT_Opt->Boltzmann Boltzmann->Compare Result Assignment: (R) vs (S) Compare->Result

Figure 1: The VCD workflow requires parallel experimental and computational tracks.

Detailed Protocol
  • Sample Prep: Dissolve 5–10 mg of the oil in 150 µL of deuterated solvent (

    
     or 
    
    
    
    ). Place in a
    
    
    cell with a 100 µm path length.
  • Measurement: Acquire VCD spectra (typically 900–1600

    
    ) using a dedicated spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000). Accumulate blocks (e.g., 6 blocks of 2000 scans) to improve Signal-to-Noise ratio.
    
  • Calculation:

    • Perform a conformational search (MacroModel/Spartan) to find all conformers within 5 kcal/mol.

    • Optimize geometry and calculate vibrational frequencies using DFT (Gaussian/Schrödinger). Theory Level: B3LYP/6-311G(d,p) or B3PW91/cc-pVTZ.

  • Analysis: Compare the sign and intensity of key bands.[4][6][7] A SimVCD score > 0.4 (or Confidence Level > 95%) confirms the configuration.

Methodology 2: Single Crystal X-Ray (SC-XRD)

Status: Validation Standard (Requires Derivatization)

Because the free base is likely an oil or light-atom solid, you must synthesize a salt to introduce a heavy atom (Z > Si) and induce crystallization.

Derivatization Protocol
  • Salt Selection: Do not use simple HCl if possible (Cl is borderline for anomalous dispersion with Mo sources). Use Hydrobromide (HBr) or p-Bromobenzoate .

  • Synthesis:

    • Dissolve 20 mg of (R)-octahydropyrazino[2,1-c][1,4]oxazine in minimal ethanol.

    • Add 1.0 equivalent of p-bromobenzoic acid (or HBr in ether).

    • Allow slow evaporation or vapor diffusion (ether into ethanol) at 4°C.

  • Data Collection:

    • Mount crystal at 100 K.

    • Collect data using Cu-K

      
       radiation (preferred for absolute structure) or Mo-K
      
      
      
      (if Br is present).
    • Refine the Flack Parameter .[3] A value of roughly 0.00 (with esd < 0.[3][8]04) confirms the absolute structure.[6][9] A value of 1.00 indicates the inverted structure.

Comparative Analysis

The following table objectively compares the three approaches for this specific scaffold.

FeatureVCD (Recommended) SC-XRD (Derivatized) NMR (Mosher's)
Sample State Solution (Oil/Solid)Single Crystal RequiredSolution
Derivatization None (Direct)Required (Salt/Co-crystal)Required (Covalent)
Sample Amount 5–10 mg (Recoverable)< 1 mg (Crystal)5–10 mg (Destructive)
Time to Result 24–48 Hours1–2 Weeks (Crystallization)24 Hours
Accuracy >99% (with high SimVCD)100% (Gold Standard)High (dependent on

)
Cost Medium (Instrument/Software)High (Instrument/Operator)Low (Standard NMR)
Limitations Requires DFT expertiseCrystallization failureSteric hindrance

Decision Matrix

Use this logic flow to determine the correct analytical path for your sample.

Decision_Matrix Start Sample: Octahydropyrazino[2,1-c][1,4]oxazine State_Check Is the sample a solid crystal? Start->State_Check Heavy_Atom Does it contain heavy atoms (Br, I, S)? State_Check->Heavy_Atom Yes VCD_Route Route A: VCD Spectroscopy (Fastest, No Derivatization) State_Check->VCD_Route No (Oil/Amorphous) Deriv_Route Can you form a salt (HBr)? Heavy_Atom->Deriv_Route No XRD_Route Route B: SC-XRD (Absolute Proof) Heavy_Atom->XRD_Route Yes NMR_Route Route C: Mosher's NMR (If VCD/XRD unavailable) VCD_Route->NMR_Route If DFT fails Deriv_Route->VCD_Route No (Remains Oil) Deriv_Route->XRD_Route Yes (Crystallizes)

Figure 2: Decision tree for selecting the AC determination method.

References

  • FDA Policy Statement. (1992).[10][11][12][13] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[10][11][12][13][14]

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using VCD. BioTools / Chirality.

  • Schrödinger. (2024). Improving absolute configuration assignments with vibrational circular dichroism (VCD). Schrödinger Application Notes.

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • PubChem. (2025).[8][15] (9aR)-octahydropyrazino[2,1-c][1,4]oxazine Compound Summary. National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of (R)-octahydropyrazino[2,1-c][1,4]oxazine

Executive Directive Do not dispose of (R)-octahydropyrazino[2,1-c][1,4]oxazine via sanitary sewer or trash. This bicyclic amine and its salts pose specific environmental and safety risks due to their nitrogenous heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not dispose of (R)-octahydropyrazino[2,1-c][1,4]oxazine via sanitary sewer or trash. This bicyclic amine and its salts pose specific environmental and safety risks due to their nitrogenous heterocycle structure. The only validated disposal method is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbing.

Immediate Action Summary:

  • Solids (Salts): Segregate as "Non-Halogenated Organic Solids."

  • Liquids (Free Base): Segregate as "Flammable Organic Amines" (RCRA D001).

  • Spills: Absorb and neutralize; do not dilute and flush.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the specific form of the reagent in your inventory.[1] The free base and the hydrochloride salt exhibit distinct physical properties that dictate their waste stream classification.

Feature(R)-Free Base(R)-Dihydrochloride Salt
CAS Number 1089759-42-1 (Generic/Isomer)1126432-04-9
Physical State Liquid / Viscous OilSolid / Crystalline Powder
Primary Hazard Flammable (H226) , Corrosive, SensitizerIrritant (H315, H319), Acute Tox (Oral)
RCRA Code (USA) D001 (Ignitable)Not Listed (Process Knowledge Required)
Storage Inert atmosphere, Cool (2-8°C)Desiccated, Room Temp

Critical Safety Note: Some safety data indicates potential carcinogenicity (H351) and respiratory sensitization (H334) for the free base form. All disposal procedures must assume the highest level of toxicity.

Waste Characterization & Segregation Logic

The stability of the bicyclic [2,1-c][1,4]oxazine ring system means it resists rapid biodegradation. Consequently, biological wastewater treatment is insufficient.

Segregation Rules
  • NO Oxidizers: Amines can react violently with oxidizing agents (peroxides, permanganates) to form explosive N-oxides or chloroamines.

  • NO Acids (for bulk liquid): Mixing the free base with strong acids in a waste container will generate significant heat (exothermic neutralization), potentially pressurizing or melting the container.

  • Halogen Status: Unless derivatized with halogens (e.g., attached to a brominated scaffold), the core molecule is Non-Halogenated . This distinction lowers disposal costs and allows for fuel blending.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Dihydrochloride Salts & Contaminated Debris)

Applicability: Expired solid reagents, contaminated gloves, paper towels, and filter media.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a lined fiber drum.

  • Packaging: Double-bag the waste in 6-mil polyethylene bags before placing it in the drum. This prevents dust generation during transport.[2]

  • Labeling:

    • Primary Tag: "Non-Regulated Chemical Waste" (if not ignitable/toxic per TCLP) OR "Hazardous Waste" (if mixed with solvents).

    • Constituent: "(R)-octahydropyrazino[2,1-c][1,4]oxazine HCl".

  • Disposal Path: Lab Pack -> Incineration.

Protocol B: Liquid Waste (Free Base & Mother Liquors)

Applicability: Reaction mixtures, expired liquid reagents.

  • Characterization: Verify the Flash Point. If <60°C (140°F), it is RCRA D001 .

  • Bulking:

    • Small Scale (<500 mL): Keep in original bottle, tape the cap, and place in a Lab Pack.

    • Large Scale (>500 mL): Pour into a dedicated "Organic Bases/Amines" safety can (Steel or HDPE).

  • Solvent Compatibility: Can be commingled with compatible non-halogenated solvents (Methanol, Ethanol, Toluene). Do not mix with halogenated solvents (DCM, Chloroform) as this changes the incineration profile and cost.

  • Disposal Path: Fuel Blending (if high BTU/low halogen) or Direct Incineration.

Emergency Spill Response Workflow

Causality: Mechanical removal is preferred over dilution to prevent environmental release.

  • Evacuate & Ventilate: If the free base is spilled, vapors may cause respiratory sensitization. Ensure fume hood is active or evacuate the room.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and a NIOSH-approved respirator if outside a hood.

  • Containment: Ring the spill with universal absorbent pads.

  • Neutralization (Liquids):

    • Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate).

    • Validation: Use pH paper to ensure the residue is pH 6–8.

  • Cleanup: Scoop the resulting sludge into a disposable container. Label as "Spill Debris: Organic Amine."

Disposal Decision Matrix (Visual)

DisposalMatrix Start Waste Generation: (R)-octahydropyrazino[2,1-c][1,4]oxazine StateCheck Determine Physical State Start->StateCheck Liquid Liquid (Free Base) StateCheck->Liquid Solid Solid (Salt/Debris) StateCheck->Solid FlashCheck Flash Point < 60°C? Liquid->FlashCheck Ignitable Classify: RCRA D001 (Ignitable) FlashCheck->Ignitable Yes NonIgnitable Classify: Toxic/Irritant Organic Base FlashCheck->NonIgnitable No Segregation Segregate from Acids & Oxidizers Ignitable->Segregation NonIgnitable->Segregation Incineration FINAL DISPOSAL: High-Temp Incineration (NOx Scrubber Required) Segregation->Incineration Fuel Blending or Direct Burn Pack Double Bag & Containerize (HDPE) Solid->Pack Pack->Incineration Lab Pack

Caption: Operational decision tree for segregating and designating waste streams based on physical state and flammability.

Regulatory & Compliance Context

  • RCRA (USA): While the specific CAS is not P or U listed, the free base often meets the definition of D001 (Ignitability) .

  • TSCA: Ensure the chemical is listed on your facility's active inventory if used for R&D (TSCA exemption applies, but disposal records are mandatory).

  • European Waste Catalogue (EWC): Classify under 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67969848, (7S,9aS)-7-((Benzyloxy)methyl)octahydropyrazino[2,1-c][1,4]oxazine dioxalic acid salt. Retrieved from [Link]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (R)-octahydropyrazino[2,1-c][1,4]oxazine

Executive Summary & Chemical Profile (R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS: 508241-14-3 / Analog 1089759-42-1) is a fused bicyclic diamine used as a high-value chiral scaffold in medicinal chemistry. Unlike simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS: 508241-14-3 / Analog 1089759-42-1) is a fused bicyclic diamine used as a high-value chiral scaffold in medicinal chemistry. Unlike simple aliphatic amines, its fused structure increases lipophilicity, potentially enhancing skin permeation rates.

Critical Hazard Assessment: While some Safety Data Sheets (SDS) classify this compound as an Irritant (H315/H319), field experience dictates treating all concentrated bicyclic amines as Corrosive (Category 1B) and Potential Sensitizers . The basic nitrogen atoms can cause rapid, irreversible tissue damage and chemical burns, often with a delayed pain response.

PropertyData / AssumptionOperational Implication
Physical State Liquid or Low-melting SolidHigh risk of splash and permeation.
Basicity Strong Base (

~8-9)
Incompatible with acids/oxidizers; Corrosive to mucosa.
Volatility Low to ModerateVapors may accumulate in headspace; requires ventilation.
Chirality (R)-EnantiomerHigh cost; spill prevention is economic and safety critical.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. This system relies on a "Double-Barrier" approach to prevent skin sensitization.

Hand Protection: The Permeation Barrier

Standard thin nitrile gloves (4 mil) are insufficient for prolonged contact with amines, which can permeate nitrile rubber in <15 minutes.

Task LevelGlove ProtocolRationale
Standard Handling (Weighing, closed transfer)Double Nitrile (Outer: 5 mil, Inner: 4 mil)The air gap between gloves provides a secondary breakthrough indicator. Colored inner gloves (e.g., orange/blue) aid visual breach detection.
High Risk (Spill cleanup, synthesis setup)Laminate (Silver Shield/4H) Under NitrileLaminate films offer >480 min breakthrough time for amines but lack dexterity. Wearing nitrile over laminate restores grip.
Eye & Face Protection
  • Mandatory: Chemical Splash Goggles (Indirect Vented).

  • Prohibited: Safety glasses with side shields (insufficient against liquid creep or vapors).

  • Face Shield: Required only when pouring volumes >100 mL outside a closed system.

Respiratory & Body Protection[1]
  • Engineering Control: All handling must occur within a certified fume hood with a face velocity of 80–100 fpm.

  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if an exothermic amine-acid reaction occurs.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of the chemical and the operation being performed.

PPE_Selection Start Start: Handling (R)-Octahydropyrazino... State Physical State? Start->State Solid Solid (Salt/Frozen) State->Solid Dust Hazard Liquid Liquid (Free Base) State->Liquid Permeation Hazard PPE_Std Protocol A: Double Nitrile Gloves Splash Goggles Fume Hood Solid->PPE_Std Static Control Required Quant Quantity / Operation? Liquid->Quant LowRisk < 1g (Weighing) Quant->LowRisk HighRisk > 1g or Reaction Setup Quant->HighRisk LowRisk->PPE_Std PPE_Max Protocol B: Laminate Liner Gloves + Nitrile Outer Face Shield + Goggles HighRisk->PPE_Max

Figure 1: Decision tree for selecting PPE based on physical state and operational scale. Note that liquid handling requires stricter glove protocols due to permeation risks.

Operational Protocols

Weighing & Transfer (Solid/Salt Form)

Bicyclic amine salts are often hygroscopic and prone to static charge, leading to "fly-away" powder.

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately.

  • Decontamination: Wipe the balance area with a wet paper towel (water) immediately after use to solubilize any invisible dust.

Liquid Transfer (Free Base)
  • Positive Displacement: Use positive displacement pipettes or glass syringes. Avoid air-displacement pipettes, which can drip due to the amine's surface tension and vapor pressure.

  • Needle Safety: If using a syringe, use a Luer-lock tip to prevent needle "pop-off" due to viscosity.

  • Double Containment: Transport the sealed vial inside a secondary polyethylene container when moving from the balance to the reaction hood.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes .[1] Do not use vinegar or acids to neutralize; the heat of neutralization can worsen the burn.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek immediate ophthalmological evaluation.

Waste Disposal
  • Segregation: Dispose of as Basic Organic Waste .

  • Incompatibility: NEVER mix with Acid Waste streams. The exotherm can pressurize the container, causing an explosion.

  • Rinsing: Triple rinse empty containers with methanol before disposal; add rinsate to the waste stream.

References

  • PubChem. (2023). Compound Summary: Octahydropyrazino[2,1-c][1,4]oxazine.[1][2][3][4][5][6][7] National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.